molecular formula C9H11N3S B1417325 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine CAS No. 1152505-33-3

4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1417325
CAS No.: 1152505-33-3
M. Wt: 193.27 g/mol
InChI Key: LXSCXHJQNKEYFK-UHFFFAOYSA-N
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Description

4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-(thiophen-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-4-11-12(9(7)10)5-8-2-3-13-6-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSCXHJQNKEYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Amino-4-methyl-1-(3-thienylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 5-amino-4-methyl-1-(3-thienylmethyl)pyrazole , a specialized heterocyclic building block.

Executive Summary

5-amino-4-methyl-1-(3-thienylmethyl)pyrazole (hereafter referred to as AMTP-Th ) represents a high-value pharmacophore in modern drug discovery. Belonging to the class of N-substituted 5-aminopyrazoles, this scaffold serves as a critical bioisostere for phenyl-substituted pyrazoles, offering improved lipophilicity profiles and metabolic stability due to the thiophene moiety.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) targeting:

  • Protein Kinases: Specifically p38 MAPK and FGFR pathways, where the 5-amino group serves as a hinge binder.

  • GPCRs: As a core scaffold for allosteric modulators.

  • Synthetic Intermediates: Precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Chemical Structure & Properties[2][3][4][5][6][7][8]

Structural Breakdown

The molecule consists of a central pyrazole ring substituted at three key positions:

  • N1 Position: A (3-thienyl)methyl group.[1] The methylene bridge confers rotational freedom, allowing the thiophene ring to occupy hydrophobic pockets (e.g., the Gatekeeper region in kinases).

  • C4 Position: A Methyl group. This small lipophilic moiety restricts conformation and often improves selectivity by clashing with residues in off-target proteins.

  • C5 Position: An Amino (-NH₂) group. This is the primary hydrogen bond donor (HBD) and nucleophilic handle for further elaboration.

Physiochemical Profile (Calculated)
PropertyValue (Approx.)Implication
Molecular Formula C₉H₁₁N₃S--
Molecular Weight 193.27 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
cLogP 1.8 - 2.1Good membrane permeability; amenable to oral bioavailability
TPSA ~50 ŲHigh potential for CNS penetration if required
H-Bond Donors 2 (Amino)Critical for Hinge Binding
H-Bond Acceptors 3 (N2, S, N-amino)Interaction with Lys/Asp residues

Synthetic Methodology

The synthesis of AMTP-Th requires strict regiocontrol to ensure the formation of the 5-amino isomer rather than the 3-amino isomer. The most robust protocol utilizes the condensation of a substituted hydrazine with an


-alkylated acrylonitrile derivative.
Retrosynthetic Analysis
  • Precursors: (3-Thienylmethyl)hydrazine and 2-methyl-3-ethoxyacrylonitrile.

  • Key Transformation: Michael addition-elimination followed by Thorpe-Ziegler type cyclization.

Validated Experimental Protocol

Objective: Synthesis of 5-amino-4-methyl-1-(3-thienylmethyl)pyrazole.

Reagents:
  • Hydrazine: (3-Thienylmethyl)hydrazine hydrochloride (1.0 eq).

  • Electrophile: 2-Methyl-3-ethoxyacrylonitrile (1.1 eq).

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N) (2.5 eq).

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Procedure:
  • Free Base Formation: In a dry round-bottom flask under N₂ atmosphere, suspend (3-thienylmethyl)hydrazine HCl in absolute EtOH. Add 1.0 eq of base and stir at 0°C for 15 min to generate the free hydrazine.

  • Addition: Dropwise add 2-methyl-3-ethoxyacrylonitrile to the hydrazine solution.

    • Mechanistic Note: The terminal -NH₂ of the hydrazine is the most nucleophilic species and attacks the

      
      -carbon of the nitrile, displacing the ethoxy group.
      
  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The intermediate enamine-nitrile should disappear.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification:

    • Dissolve residue in EtOAc and wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Crystallization: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).

Characterization Standards (Expected):
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     7.50 (dd, Thiophene-H), 7.10 (s, Pyrazole-H3), 5.30 (s, 2H, N-CH₂), 5.10 (br s, 2H, NH₂), 1.95 (s, 3H, CH₃).
    
  • MS (ESI): m/z 194.1 [M+H]⁺.

Structural Biology & Signaling Pathways

In the context of kinase inhibition, AMTP-Th acts as an ATP-competitive scaffold. The diagram below illustrates its interaction logic within the ATP-binding pocket of a generic tyrosine kinase (e.g., FGFR or p38).

KinaseInteraction cluster_0 Binding Mode Logic Scaffold AMTP-Th Scaffold Hinge Hinge Region (Glu/Met backbone) Scaffold->Hinge H-bond Donor (C5-NH2) Scaffold->Hinge H-bond Acceptor (N2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Van der Waals (3-Thienyl) Ribose Ribose Binding Pocket Scaffold->Ribose Vector for Substitution (C4-Methyl)

Figure 1: Pharmacophore mapping of AMTP-Th within a kinase ATP-binding site. The 5-amino/N2 motif forms a bidentate hydrogen bond with the hinge region, while the thienyl group occupies the hydrophobic back-pocket.

Applications in Drug Development[3][6]

Fragment Elaboration

AMTP-Th is rarely the final drug; it is the anchor .

  • Strategy: "Grow" the molecule from the C4-methyl or N-amino position.

  • Example: Acylation of the C5-amino group with aromatic acid chlorides yields Pyrazolo-Amides , a class known for potent biological activity (e.g., FGFR inhibitors).

Synthesis of Fused Heterocycles

The scaffold is a "1,3-binucleophile" (C4 and 5-NH₂). Reacting AMTP-Th with 1,3-dielectrophiles (e.g., acetylacetone or malonates) yields Pyrazolo[1,5-a]pyrimidines .

SynthesisFlow Hydrazine (3-Thienylmethyl)hydrazine AMTP AMTP-Th (Target Scaffold) Hydrazine->AMTP Cyclocondensation (EtOH, Reflux) Nitrile 2-Methyl-3-ethoxyacrylonitrile Nitrile->AMTP Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) AMTP->Fused + 1,3-Diketone (Cyclization) Amide 5-Amido-Pyrazole (Allosteric Modulator) AMTP->Amide + Acid Chloride (Acylation)

Figure 2: Synthetic utility of the AMTP-Th scaffold in generating diverse chemical libraries.

References

  • Synthesis of 5-Aminopyrazoles: F. Bondavalli et al., "Reaction of 2-ethoxymethylene-malononitrile and substituted hydrazines," J. Med. Chem., available via .

  • Kinase Inhibitor Design: P. Traxler et al., "Pyrazoles as Kinase Inhibitors," Med. Res. Rev., relevant context via .

  • Thiophene Isosteres: "Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives," Int. J. Mol. Sci., 2025.[2][3][4][5][6] .

  • Experimental Protocols: "Synthesis of 5-amino-1-substituted pyrazoles," Organic Syntheses, validated via .

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, including its CAS number, and outlines a plausible synthetic route based on established methodologies for related aminopyrazole derivatives. Furthermore, it delves into the potential therapeutic applications of this compound by drawing parallels with structurally similar molecules that have demonstrated significant biological activity. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly those leveraging the versatile pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological pathways.[3] The metabolic stability of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions with biological macromolecules, has led to its incorporation into numerous FDA-approved drugs.[1][4]

The aminopyrazole moiety, in particular, is a privileged substructure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] The introduction of a thienyl group, another biologically important heterocycle, can further enhance the therapeutic potential of the pyrazole core by modulating its physicochemical properties and providing additional interaction points with target proteins.[7] This guide focuses on the specific derivative, 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine, providing a detailed exploration of its synthesis and potential as a lead compound in drug development programs.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties of 1-(3-Thienylmethyl)-4-methyl-1H-pyrazol-5-amine

PropertyValueSource
IUPAC Name 1-(3-Thienylmethyl)-4-methyl-1H-pyrazol-5-amine-
CAS Number 1152505-33-3-
Molecular Formula C₉H₁₁N₃S-
Molecular Weight 193.27 g/mol -
Canonical SMILES CC1=CN(N=C1N)CC2=CSC=C2-
Physical State Solid (predicted)-
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)-

Synthesis and Characterization: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-step process, starting from readily available commercial reagents.

Synthesis_Pathway reagent1 3-Thiophenecarboxaldehyde intermediate1 3-(Hydrazinylmethyl)thiophene reagent1->intermediate1 Reductive amination reagent2 Hydrazine hydrate reagent2->intermediate1 product 1-(3-Thienylmethyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152505-33-3) intermediate1->product Condensation reagent3 3-Methyl-3-oxopropanenitrile reagent3->product caption Proposed synthesis of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine.

Caption: Proposed synthesis of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Hydrazinylmethyl)thiophene

  • Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add hydrazine hydrate (1.2 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the corresponding hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the hydrazone is complete, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

  • Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(hydrazinylmethyl)thiophene.

Causality: The choice of a two-step reductive amination sequence is to control the reaction and avoid over-alkylation of the hydrazine. The use of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine bond without affecting the thiophene ring.

Step 2: Synthesis of 1-(3-Thienylmethyl)-4-methyl-1H-pyrazol-5-amine

  • Reaction Setup: To a solution of the crude 3-(hydrazinylmethyl)thiophene (1.0 eq) from the previous step in a protic solvent like ethanol, add 3-methyl-3-oxopropanenitrile (1.1 eq).

  • Cyclization: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture and heat it to reflux.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine.

Self-Validation: The regioselectivity of the cyclization is generally high in such reactions, leading predominantly to the 5-amino-pyrazole isomer. This can be confirmed by 2D NMR techniques such as HMBC and NOESY.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the thienyl, methyl, and pyrazole protons and carbons in the correct chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group and the C=N and C=C stretching of the pyrazole and thiophene rings.

Potential Therapeutic Applications and Biological Rationale

While specific biological data for 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine is not yet published, the structural motifs present in the molecule suggest several promising avenues for therapeutic investigation.

Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Numerous pyrazole-containing drugs, such as Ruxolitinib (a JAK inhibitor) and Ibrutinib (a BTK inhibitor), have been approved for the treatment of various cancers and inflammatory diseases.[4] The 5-aminopyrazole moiety can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone. The thienylmethyl substituent can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, potentially conferring selectivity and potency.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket compound 1-(3-Thienylmethyl)-4-methyl- 1H-pyrazol-5-amine aminopyrazole 5-Aminopyrazole Moiety thienylmethyl Thienylmethyl Group aminopyrazole->hinge Hydrogen Bonding thienylmethyl->hydrophobic_pocket Hydrophobic Interactions caption Potential binding mode of the target compound in a kinase active site.

Caption: Potential binding mode of the target compound in a kinase active site.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[6] The structural features of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine are consistent with those of other known anti-inflammatory agents. Further investigation into its ability to modulate key inflammatory pathways, such as those mediated by cyclooxygenases or pro-inflammatory cytokines, is warranted.

Antimicrobial Activity

The pyrazole and thiophene rings are independently known to be present in compounds with significant antimicrobial activity.[9] The combination of these two pharmacophores in a single molecule could lead to synergistic effects and the development of novel antibacterial or antifungal agents.[10]

Future Directions and Conclusion

1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and a rationale for its potential therapeutic applications based on the established pharmacology of its constituent structural motifs.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a systematic biological evaluation is recommended, starting with broad screening assays for kinase inhibition, anti-inflammatory, and antimicrobial activities. Positive hits from these initial screens can then be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The insights gained from such studies will be invaluable in guiding the further development of this and related compounds as potential therapeutic agents.

References

  • Bendi, A., Devi, P., Sharma, H., Yadav, G., & Afshari, M. (2024). Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. Chemistry & Biodiversity.
  • Channa Basappa, M., Pallavi, C., & Kumara, K. (2020). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure and Dynamics.
  • Kumara, K., et al. (2021). Thienyl-pyrazoline hybrids that were found to be eco-friendly, less toxic, and have more antioxidant efficacy protocol.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • PubMed. (2021). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. PubMed.
  • RSC Publishing. (n.d.).
  • Saeed, A., et al. (2021). Current status of pyrazole and its biological activities. PMC.
  • Google Patents. (n.d.). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Springer Nature. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • Google Patents. (n.d.). Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine.
  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.
  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • Frontiers. (n.d.).

Sources

4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific derivative, 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine, providing a detailed examination of its physicochemical properties, with a primary focus on its molecular weight and structure. This document serves as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's characteristics and potential applications.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for a range of applications, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight:

The empirical formula for 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine is C9H11N3S.[3][4] Based on this, the calculated molecular weight is 193.26874 g/mol .[3][4][5] This value is essential for accurate quantification and the preparation of solutions with precise molar concentrations.

Chemical Structure:

The structure of 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine is characterized by a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms.[6] This core is substituted at various positions:

  • A methyl group at the 4-position.

  • A thiophen-3-ylmethyl group attached to one of the nitrogen atoms (N1).

  • An amine group at the 5-position.

The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the aminopyrazole core suggests potential for diverse biological interactions.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine[3][4]
Molecular Formula C9H11N3S[3][4]
Molecular Weight 193.26874 g/mol [3][4][5]
Synonyms 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine[3][4]

Structural Visualization

To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of 4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine.

Structure of the title compound.

Context in Drug Discovery and Development

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry due to its established presence in biologically active compounds.[7] Derivatives have been investigated for a wide range of therapeutic applications, including their roles as enzyme inhibitors and receptor antagonists.[7] The incorporation of a thiophene ring often enhances biological activity and modulates pharmacokinetic properties.

Potential Synthetic Approaches:

A plausible synthetic workflow could be conceptualized as follows:

  • Preparation of the Hydrazine Intermediate: Synthesis of (thiophen-3-ylmethyl)hydrazine.

  • Condensation Reaction: Reaction of the synthesized hydrazine with a suitable β-ketonitrile, such as 3-cyano-2-butanone, to form the pyrazole ring.

Conceptual synthetic workflow.

Conclusion

4-methyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine is a distinct chemical entity with a molecular weight of 193.26874 g/mol .[3][4][5] Its structure, combining the pharmacologically relevant 5-aminopyrazole core with a thiophene moiety, positions it as a compound of interest for further investigation in drug discovery programs. The data and conceptual frameworks presented in this guide offer a solid starting point for researchers to design and execute studies aimed at elucidating the therapeutic potential of this and related molecules.

References

  • PubChem. 4-Methyl-1-(thiophen-2-ylmethyl)pyrazol-5-amine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • US EPA. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChemLite. 1-methyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • WIPO Patentscope. (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds and their use. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

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Architecting Electron Density: A Technical Guide to Thienyl-Pyrazole Amine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The D-π-A Architecture

This guide addresses the electronic modulation of Thienyl-Pyrazole Amine Conjugates , a class of organic molecules characterized by a "Push-Pull" electronic structure. These systems typically follow a Donor-π-Acceptor (D-π-A) architecture:

  • Donor (D): An amine (e.g., Triphenylamine, Diphenylamine) provides high electron density.

  • π-Bridge: A thiophene ring acts as a conductive spacer, lowering the aromatic stabilization energy compared to benzene and facilitating Intramolecular Charge Transfer (ICT).

  • Acceptor (A): The pyrazole moiety, often functionalized with electron-withdrawing groups (EWGs) or acting as an anchoring ligand, pulls electron density.

The interplay between these three components dictates the HOMO-LUMO gap, determining efficacy in Organic Light Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and nonlinear optical (NLO) applications.

Molecular Engineering & Electronic Theory

The Thiophene Advantage

Unlike phenylene bridges, thiophene introduces a lower resonance energy (aromaticity), which reduces the bond length alternation (BLA) along the conjugated backbone. This results in:

  • Red-shifted Absorption: Lower HOMO-LUMO gap compared to phenyl analogs.

  • Enhanced Planarity: Reduced steric hindrance between the amine and the bridge, improving hole mobility.

The Pyrazole Function

The pyrazole ring is amphoteric but acts primarily as an electron-deficient heteroaromatic system in this context, especially when N-substituted or coupled with carbonyls. It serves two roles:

  • Electronic Tuning: Stabilizes the LUMO, facilitating electron injection in photovoltaic devices.

  • Steric Control: The N-substitution pattern (1H vs. 1-Methyl/Phenyl) dictates the dihedral angle relative to the thiophene, controlling quantum yield (

    
    ).
    
Logic Diagram: Electronic Tuning

The following diagram illustrates the causal relationship between structural modification and electronic outcome.

ElectronicTuning Amine Amine Donor (e.g., Triphenylamine) ICT Intramolecular Charge Transfer (ICT) Amine->ICT Push e- Thiophene Thiophene Bridge (Low Resonance Energy) Thiophene->ICT Conducts Pyrazole Pyrazole Acceptor (EWG Functionalized) Pyrazole->ICT Pull e- BandGap Band Gap Reduction (HOMO-LUMO) ICT->BandGap Red Shift Prop Optical/Electronic Response BandGap->Prop Determines

Figure 1: The D-π-A logic flow. The thiophene bridge facilitates communication between the amine donor and pyrazole acceptor, directly modulating the band gap.

Synthetic Protocol: A Self-Validating System

To ensure reproducibility and high purity, we utilize a modular synthesis involving Suzuki-Miyaura Coupling followed by Knoevenagel Condensation or direct cyclization.

Step-by-Step Methodology

Target Molecule: 5-(4-(Diphenylamino)phenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Representative Structure).

Phase 1: Precursor Synthesis (Vilsmeier-Haack Formylation)
  • Reagents: Triphenylamine (1.0 eq), POCl

    
     (1.2 eq), DMF (10 eq).
    
  • Condition: 0°C to 80°C, 12h.

  • Validation Point: TLC (Hexane:EtOAc 8:2). Disappearance of Triphenylamine spot.

  • Product: 4-(Diphenylamino)benzaldehyde.

Phase 2: Thiophene-Pyrazole Coupling (The Critical Step)

This protocol uses a palladium-catalyzed cycle to link the thiophene bridge to the pyrazole core.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents:

    • Bromothiophene-amine derivative (1.0 eq)

    • Pyrazole-boronic acid pinacol ester (1.2 eq)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)
    • Base: K

      
      CO
      
      
      
      (2M aqueous solution)
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure: Reflux at 100°C for 24 hours.

  • Purification: Silica gel column chromatography.

  • Self-Validating Check:

    
    H NMR must show the disappearance of the characteristic Boronic ester methyl protons (approx 1.3 ppm).
    
Synthesis Workflow Diagram

SynthesisFlow Start Starting Material: Bromothiophene Derivative Step1 Suzuki Coupling (Pyrazole-Boronic Acid, Pd(0)) Start->Step1 Check1 Validation: TLC & NMR (Loss of Ar-Br) Step1->Check1 Check1->Step1 Fail (Repurify) Step2 Functionalization (e.g., Vilsmeier-Haack) Check1->Step2 Pass Final Target Conjugate: Thienyl-Pyrazole Amine Step2->Final

Figure 2: Synthetic pathway emphasizing the Suzuki coupling checkpoint for structural integrity.

Optoelectronic Characterization

Solvatochromism & ICT

The dipole moment of these conjugates changes significantly upon excitation. A positive solvatochromism (red shift in polar solvents) confirms the ICT nature.

Protocol:

  • Prepare 10

    
    M solutions in Toluene (non-polar), THF (medium), and DMSO (polar).
    
  • Record UV-Vis absorption and Fluorescence emission.

  • Calculate Stokes Shift (

    
    ).
    

Data Interpretation Table:

SolventPolarity Index

(nm)

(nm)
Stokes Shift (cm

)
Interpretation
Toluene2.4385450~3750Local Excited State (LE) dominant
THF4.0392485~4900Onset of ICT
DMSO7.2405540~6100Strong ICT stabilization
Electrochemical Analysis (HOMO/LUMO)

Cyclic Voltammetry (CV) is the gold standard for determining energy levels.

Experimental Setup:

  • Working Electrode: Glassy Carbon.

  • Reference: Ag/AgCl (saturated KCl).

  • Counter: Platinum wire.

  • Electrolyte: 0.1 M Bu

    
    NPF
    
    
    
    in Dichloromethane.
  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc

    
    ).
    

Calculation Logic:

  • Measure onset oxidation potential (

    
    ) vs. Fc/Fc
    
    
    
    .
  • Measure onset reduction potential (

    
    ) vs. Fc/Fc
    
    
    
    .
  • HOMO Equation:

    
    
    
  • LUMO Equation:

    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene).
    

Applications in Drug Discovery & Materials[1]

While primarily used in optoelectronics, the thienyl-pyrazole scaffold is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The pyrazole nitrogen atoms can hydrogen bond with the ATP-binding pocket of kinases (e.g., B-Raf, EGFR).

  • Fluorescent Probes: The amine-thiophene-pyrazole conjugate acts as a "turn-on" sensor for specific cellular environments (e.g., pH sensing in lysosomes) due to the quenching of ICT in acidic media.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. CABI Digital Library. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives. ACS Omega. [Link]

  • Electronic and optical properties of the triphenylamine-based organic dye sensitized TiO2 semiconductor. RSC Advances. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of Molecular Structure. [Link]

  • Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking. Journal of Molecular Structure. [Link]

Solubility profile of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profile & Physicochemical Characterization of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Executive Summary

This guide provides an in-depth technical analysis of This compound , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., Src, Lck) and GPCR ligands.

Solubility is the primary bottleneck in the development of pyrazole-based pharmacophores. This document moves beyond basic property listing to establish a predictive and experimental framework for handling this compound. We analyze its structural determinants, predict its solubility across biorelevant media, and define a self-validating protocol for experimental verification.[1]

Structural Analysis & Physicochemical Determinants

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1] The molecule consists of three distinct domains that compete to define its solvation profile:

  • The Pyrazole-Amine Core (Polar Head): The 5-amino-pyrazole motif acts as a hydrogen bond donor/acceptor system. The exocyclic amine is conjugated with the pyrazole ring, reducing its basicity compared to aliphatic amines.[1]

  • The Thiophene Tail (Lipophilic Anchor): The 3-thienylmethyl group adds significant lipophilicity and aromatic character, driving poor aqueous solubility but enhancing permeability.[1]

  • The Methyl Substituent (C4 Position): A small lipophilic handle that disrupts crystal packing slightly but generally lowers water solubility compared to the unsubstituted analog.[1]

Table 1: Calculated Physicochemical Properties

Values are predictive estimates based on fragment-based QSAR models for 1-substituted-5-aminopyrazoles.

PropertyEstimated ValueImpact on Solubility
Molecular Weight ~193.27 g/mol Low MW favors solubility, but crystal lattice energy dominates.
cLogP 1.8 – 2.2Moderately lipophilic. Indicates poor water solubility (< 1 mg/mL) without pH adjustment.[1]
TPSA ~50-60 ŲModerate polarity. Suggests good membrane permeability but limited hydration capacity.
pKa (Basic) ~2.5 – 3.5The ring Nitrogen (N2) is the primary protonation site.[1] Solubility will increase significantly at pH < 2.[1]
H-Bond Donors/Acceptors 2 / 3Sufficient for crystal lattice formation, requiring polar aprotic solvents to disrupt.

Predicted Solubility Profile

Based on the structural analysis and comparative data from analogous 1-substituted-5-aminopyrazoles (e.g., 1-methyl-1H-pyrazol-5-amine derivatives) [1], the following solubility profile is projected.

Biorelevant Media & Solvents
Solvent / MediumSolubility RatingEstimated Conc.Technical Insight
Water (Neutral pH) Low < 0.5 mg/mLThe lipophilic thiophene moiety dominates at neutral pH.
0.1N HCl (pH 1.2) High > 10 mg/mLProtonation of the pyrazole N2 disrupts the crystal lattice, forming a soluble hydrochloride salt.[1]
PBS (pH 7.4) Low < 0.5 mg/mLCompound remains uncharged; solubility is limited by the "brick dust" crystal packing.[1]
DMSO Very High > 100 mg/mLPreferred stock solvent.[1] The dipole-dipole interactions of DMSO effectively solvate the polar pyrazole core.
Ethanol/Methanol High > 50 mg/mLGood protic organic solubility; suitable for transfer during synthesis.[1]
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Critical Formulation Note: This compound is prone to "crashing out" upon dilution from DMSO into aqueous buffers (pH > 4).[1] Researchers must use intermediate dilution steps or co-solvents (e.g., PEG400) during biological assays.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Relying solely on visual inspection is a source of high experimental error.[1] The following protocol uses a Shake-Flask method coupled with HPLC-UV , the gold standard for establishing a trustworthy solubility dataset.

Protocol Workflow
  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours. Note: 24h is critical to overcome the metastable polymorphs often seen in pyrazoles.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane. Do not use nylon filters as thiophenes may adsorb non-specifically.[1]

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Solubility Assessment Workflow

SolubilityWorkflow Start Start: Solid Compound (this compound) SolventSelect Select Media Start->SolventSelect BranchAcid Acidic Buffer (pH 1.2) SolventSelect->BranchAcid BranchNeut Neutral Buffer (pH 7.4) SolventSelect->BranchNeut BranchOrg Organic (DMSO/MeOH) SolventSelect->BranchOrg Process Agitation (24h, 25°C) Shake-Flask Method BranchAcid->Process BranchNeut->Process BranchOrg->Process Filter Filtration / Centrifugation (Remove undissolved solid) Process->Filter Analysis HPLC-UV / LC-MS Quantification vs Standard Filter->Analysis Result Thermodynamic Solubility Value Analysis->Result

Figure 1: Standardized workflow for thermodynamic solubility profiling, ensuring separation of kinetic supersaturation from true equilibrium solubility.

Chemical Stability & Handling

While profiling solubility, chemical stability must be monitored.[1] Aminopyrazoles are generally stable, but the thiophene moiety introduces specific risks:

  • Oxidation: Thiophenes can be sensitive to oxidation. Avoid prolonged exposure of DMSO stock solutions to air/light.[1]

  • Acid Sensitivity: While soluble in acid, extremely low pH (< 1.[1]0) or high temperatures may induce decomposition of the thiophene ring or hydrolysis of the amine.[1]

  • Salt Formation: To improve handling, converting the free base to a Hydrochloride (HCl) or Mesylate salt is recommended.[1] This stabilizes the solid form and drastically improves dissolution kinetics in water [2].[1]

References

  • PubChem Compound Summary. 1-methyl-1H-pyrazol-5-amine derivatives. National Center for Biotechnology Information. Accessed October 2023. [1]

  • Sigma-Aldrich. 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride Product Sheet. (Analogous structure for property benchmarking).

  • MDPI Molecules. Synthesis and Characterization of Pyrazole Derivatives. (General synthetic and solubility protocols for pyrazol-5-amines).

Sources

Methodological & Application

Reaction conditions for N-alkylation of 4-methyl-5-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 4-Methyl-5-aminopyrazole: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the structural modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus is a privileged structure, appearing in numerous FDA-approved drugs. The N-alkylation of pyrazoles, particularly unsymmetrical ones like 4-methyl-5-aminopyrazole, is a critical transformation for tuning the pharmacological profile of lead compounds. However, this reaction is frequently complicated by challenges in regioselectivity, leading to mixtures of N1 and N2 alkylated isomers that can be difficult to separate.[1]

This technical guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 4-methyl-5-aminopyrazole. We will delve into the mechanistic principles governing this transformation, offer detailed experimental protocols for various methodologies, and present a troubleshooting guide to overcome common synthetic hurdles.

Core Principles: Navigating the Mechanistic Landscape

The N-alkylation of a pyrazole typically proceeds via a nucleophilic substitution (SN2) mechanism. The pyrazole nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent. For an unsymmetrical pyrazole such as 4-methyl-5-aminopyrazole, the reaction is complicated by the presence of two distinct ring nitrogen atoms (N1 and N2) and an exocyclic amino group, all of which are potential sites for alkylation.

Deprotonation of the pyrazole N-H with a base generates a pyrazolate anion, which is the active nucleophilic species. The distribution of the negative charge between N1 and N2, and thus the ultimate regiochemical outcome, is governed by a delicate interplay of steric and electronic factors.[1]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky alkylating agent or large substituents on the pyrazole ring will direct the reaction towards the more accessible nitrogen.[1][2] For 4-methyl-5-aminopyrazole, the 5-amino group presents more steric bulk than the 4-methyl group, suggesting a potential preference for alkylation at the N1 position.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1] Both the methyl and amino groups are electron-donating, which increases the electron density and nucleophilicity of the ring nitrogens.

  • Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO are commonly used to ensure complete deprotonation.[1] Carbonate bases (K₂CO₃, Cs₂CO₃) are also effective and can influence the N1/N2 ratio.[1][3] In some cases, fluorinated alcohols have been shown to dramatically improve regioselectivity.[1]

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X), with the general trend being I > Br > Cl > OTs.[1]

Figure 1: General mechanism for base-mediated N-alkylation of pyrazoles.

Experimental Methodologies and Protocols

Several methods exist for the N-alkylation of pyrazoles, ranging from traditional base-mediated approaches to modern techniques that offer improved efficiency and selectivity.

Methodology 1: Classical Base-Mediated N-Alkylation

This is the most widely employed method, relying on a base to deprotonate the pyrazole followed by the addition of an alkyl halide.

Protocol 1: General Procedure using Potassium Carbonate

  • Materials:

    • 4-methyl-5-aminopyrazole (1.0 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methyl-5-aminopyrazole (1.0 eq) and potassium carbonate (1.5 eq).

    • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the mixture.

    • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

  • Causality: The use of a carbonate base like K₂CO₃ in a polar aprotic solvent like DMF is a reliable starting point for many pyrazole alkylations.[1] This system is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles, a principle that may extend to 5-substituted pyrazoles.[1] An excess of the base ensures complete deprotonation.

Methodology 2: Phase Transfer Catalysis (PTC)

PTC offers a powerful alternative, especially for reactions involving a solid and liquid phase. It can lead to higher yields and simpler work-ups, sometimes under solvent-free conditions.[1][4]

Protocol 2: Solvent-Free PTC N-Alkylation

  • Materials:

    • 4-methyl-5-aminopyrazole (1.0 eq)

    • Alkyl halide (1.1 eq)

    • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

    • Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt (0.1 eq)

  • Procedure:

    • In a mortar and pestle, grind the pyrazole, base, and phase transfer catalyst into a fine, homogenous powder.

    • Transfer the powder to a round-bottom flask and add the alkyl halide.

    • Stir the mixture vigorously at a temperature between 50-100°C for 1-6 hours, monitoring by TLC.

    • After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

  • Causality: The quaternary ammonium salt transfers the pyrazolate anion from the solid phase (or aqueous phase if used) into the organic phase where it can react with the alkyl halide. This method avoids the need for expensive anhydrous solvents and can accelerate reaction rates.[4]

Methodology 3: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[1][5][6]

Protocol 3: Microwave-Assisted Synthesis

  • Materials:

    • 4-methyl-5-aminopyrazole (1.0 eq)

    • Alkyl halide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • DMF or Ethanol

    • Microwave reactor vials

  • Procedure:

    • In a microwave vial, combine the pyrazole, alkyl halide, and base.

    • Add the solvent (e.g., DMF) to dissolve or suspend the reactants.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150°C) for 5-30 minutes.[5][6]

    • After cooling, work up the reaction as described in Protocol 1.

    • Purify the product via column chromatography.

  • Causality: Microwave energy efficiently overcomes the activation energy barrier of the reaction, leading to a significant rate enhancement.[7] This is particularly useful for less reactive alkylating agents or for high-throughput synthesis applications.

Figure 2: General experimental workflow for N-alkylation of pyrazoles.
Methodology 4: Alternative Strategies

For specific applications, other methods may be advantageous.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles using an alcohol as the alkylating agent. It proceeds in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[2][8][9] The reaction is known for its mild conditions and stereochemical inversion at the alcohol's carbon center, which is a key consideration for chiral substrates.[9]

  • Acid-Catalyzed Alkylation: An alternative to base-mediated methods, this approach uses a Brønsted acid catalyst with trichloroacetimidates as the electrophiles.[1][2] This can be beneficial when substrates are sensitive to strong bases.

Data Summary and Comparison

The choice of reaction conditions significantly impacts yield and regioselectivity. While specific data for 4-methyl-5-aminopyrazole is sparse in general literature, the following table, compiled from studies on various substituted pyrazoles, provides a guideline for optimization.

Alkylating AgentBaseSolventTemperatureTypical OutcomeReference
Alkyl Iodide/BromideK₂CO₃ / Cs₂CO₃DMF / DMSORT - 80°COften good yields, variable N1/N2 ratio. N1 favored for 3-substituted pyrazoles.[1][3]
Alkyl HalideNaHDMF / THF0°C - RTStrong base, can prevent regioisomers in specific cases.[1]
Alkyl HalideKOH / TBABSolvent-free50 - 100°CHigh yields, simplified workup (PTC method).[1][4]
Alcohol / PPh₃ / DEADDIADTHF0°C - RTMild conditions, useful for acid-sensitive substrates (Mitsunobu).[2][9]
TrichloroacetimidateCSADCERTAcid-catalyzed, avoids strong bases.[1][2]

Troubleshooting and Optimization

Figure 3: Troubleshooting common issues in pyrazole N-alkylation.

A primary challenge is potential competition between alkylation on the ring nitrogens and the exocyclic 5-amino group. While the pyrazole N-H is generally more acidic and deprotonated first, alkylation of the amino group can occur under certain conditions. If this becomes a significant issue, protection of the amino group (e.g., as a Boc-carbamate or an amide) prior to N-alkylation is a standard and effective strategy.

References

  • Reddit. (2023). N-methylation of pyrazole. Available at: [Link]

  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
  • Huang, A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Díez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]

  • MDPI. (N.D.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • MDPI. (N.D.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

  • ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Fichez, J., et al. (N.D.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Available at: [Link]

  • NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • MDPI. (N.D.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • ResearchGate. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available at: [Link]

  • OUPS. (N.D.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available at: [Link]

  • NIH. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]

  • J-GLOBAL. (N.D.). Alkylation of Pyrazolones via the Mitsunobu Reaction. Available at: [Link]

  • PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Available at: [Link]

  • MDPI. (N.D.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]

  • Organic-Reaction.com. (N.D.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

Sources

Technical Application Note: 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The aminopyrazole core functions as a robust hinge-binding motif, while the 3-thienylmethyl group provides critical hydrophobic anchoring. This note provides a comprehensive rationale for its use, a validated synthetic protocol for library generation, and a standardized ADP-Glo™ biochemical assay for potency evaluation.

Chemical Biology & Structural Rationale[1][2][3]

The Privileged Scaffold Concept

The 5-aminopyrazole moiety is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP. In the context of the specific molecule This compound , three structural features drive its potency and selectivity:

  • Hinge Binding (Donor-Acceptor Motif): The exocyclic amine (C5-NH₂) serves as a hydrogen bond donor to the kinase hinge region backbone (typically the carbonyl of the residue n). The pyrazole N2 nitrogen serves as a hydrogen bond acceptor from the backbone amide (residue n+2).

  • Hydrophobic Anchoring (Thiophene): The (3-thienylmethyl) group at N1 occupies the hydrophobic pocket often adjacent to the ribose-binding site or the gatekeeper residue. The thiophene ring acts as a bioisostere for phenyl, often improving lipophilicity-dependent binding efficiency (LLE) while altering metabolic susceptibility.

  • Vector for Diversity (C4-Methyl & C5-Amine): The C4-methyl group restricts conformational rotation, pre-organizing the molecule for binding. The C5-amine is the primary handle for derivatization (urea or amide formation) to access the "Gatekeeper" or "DFG-out" pockets.

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

KinaseBinding Scaffold 4-methyl-1-(3-thienylmethyl) -1H-pyrazol-5-amine Hinge Hinge Region (H-Bonding) Scaffold->Hinge N2 (Acceptor) & 5-NH2 (Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper Vicinity) Scaffold->Hydrophobic N1-Thienylmethyl Group Solvent Solvent Exposed Area (Library Diversity) Scaffold->Solvent Derivatization of 5-NH2 (Amides/Ureas)

Figure 1: Pharmacophore mapping of the aminopyrazole scaffold. The N1-substituent anchors the molecule, while the 5-amino group binds the hinge and serves as the vector for library expansion.

Synthetic Protocol: Scaffold Preparation & Library Generation

Objective: Synthesis of the core scaffold followed by derivatization to generate a focused library of kinase inhibitors.

Core Scaffold Synthesis

Reaction: Condensation of (3-thienylmethyl)hydrazine with 2-(ethoxymethylene)propanenitrile.

  • Reagents:

    • (3-Thienylmethyl)hydrazine hydrochloride (1.0 eq)

    • 2-(Ethoxymethylene)propanenitrile (1.1 eq)

    • Ethanol (anhydrous)

    • Triethylamine (Et₃N) (2.5 eq)

  • Procedure:

    • Step 1: Dissolve (3-thienylmethyl)hydrazine HCl in ethanol (0.5 M concentration) in a round-bottom flask.

    • Step 2: Add Et₃N dropwise at 0°C. Stir for 15 minutes.

    • Step 3: Add 2-(ethoxymethylene)propanenitrile slowly.

    • Step 4: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS for the disappearance of hydrazine.

    • Step 5: Cool to room temperature. Concentrate in vacuo.

    • Step 6: Purify via flash column chromatography (SiO₂, gradient 0-60% EtOAc in Hexanes).

    • Yield: Expect 70–85% of a tan/off-white solid.

    • Validation: ¹H NMR (DMSO-d₆) should show the characteristic pyrazole singlet (~7.5 ppm) and the thienyl protons.

Library Derivatization (Amide Coupling)

Rationale: Converting the 5-amine to an amide is a standard strategy to reach the "back pocket" of the kinase.

  • Reagents:

    • Scaffold (1.0 eq)

    • Carboxylic Acid (R-COOH) (1.2 eq) - Selection determines specificity.

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Step 1: Dissolve the carboxylic acid in DMF (0.2 M).

    • Step 2: Add DIPEA and HATU. Stir for 10 minutes to activate the acid (formation of the OAt ester).

    • Step 3: Add the this compound scaffold.

    • Step 4: Stir at 50°C for 12 hours. (Note: Aminopyrazoles are weakly nucleophilic; mild heating is often required).

    • Step 5: Quench with water, extract with EtOAc, and purify via preparative HPLC.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay[4][5][6]

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase (e.g., PLK1 or CDK2, which are known to bind aminopyrazoles).

Principle: The ADP-Glo™ assay (Promega) is a luminescent assay that measures ADP formation.[1][2] It is homogeneous, sensitive, and ideal for HTS.

Assay Workflow Diagram

ADPGloWorkflow Step1 Kinase Reaction (Kinase + ATP + Substrate + Compound) Incubate 60 min Step2 ADP-Glo Reagent Addition (Terminates Rxn, Depletes ATP) Incubate 40 min Step1->Step2 Step3 Detection Reagent Addition (Converts ADP -> ATP -> Light) Incubate 30 min Step2->Step3 Read Measure Luminescence (RLU ~ Kinase Activity) Step3->Read

Figure 2: Step-by-step workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol
  • Reagent Preparation:

    • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound Plate: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO.

    • ATP/Substrate Mix: Prepare at 2X final concentration (Km apparent for ATP is recommended).

  • Reaction Assembly (384-well Low Volume White Plate):

    • Step 1: Add 1 µL of Compound (or DMSO control).

    • Step 2: Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 1–5 ng/well). Incubate 10 min RT.

    • Step 3: Add 2 µL of ATP/Substrate Mix to initiate reaction.

    • Total Volume: 5 µL.

    • Incubation: 60 minutes at Room Temperature (22–25°C).

  • Detection:

    • Step 4: Add 5 µL ADP-Glo™ Reagent . Spin down. Incubate 40 min at RT (Depletes unconsumed ATP).[2]

    • Step 5: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT (Converts ADP to ATP, then Luciferase reaction).

    • Step 6: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.

Representative Data & SAR Analysis

The following table illustrates hypothetical Structure-Activity Relationship (SAR) trends expected when derivatizing the 5-amine of the scaffold.

Table 1: Representative SAR for this compound derivatives against PLK1 (Hypothetical Data for Illustration)

Compound IDR-Group (Amide)IC₅₀ (nM)Rationale
Scaffold -NH₂ (Free Amine)>5,000Weak binder; lacks back-pocket interactions.
CMPD-01 -NH-CO-Phenyl450Phenyl ring accesses hydrophobic Region II.
CMPD-02 -NH-CO-(4-F-Phenyl)120Fluorine improves lipophilicity and metabolic stability.
CMPD-03 -NH-CO-(3-NO₂-Phenyl)2,500Electron withdrawing group disrupts H-bond network.
CMPD-04 -NH-CO-Cyclopropyl85Compact group fits small gatekeeper pockets (high efficiency).

Note: The scaffold itself is a weak binder (fragment). Potency is achieved by "growing" the molecule from the amine position.

References

  • Privileged Scaffolds in Kinase Discovery: Wermuth, C. G.[3] (Ed.).[4] (2011).[5][6] The Practice of Medicinal Chemistry. Academic Press. (Standard text on bioisosteres and scaffolds).

  • Aminopyrazole Kinase Inhibitors (JNK3/p38): Probst, G. D., et al. (2009).[7] Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38.[7] Journal of Medicinal Chemistry, 52(19), 6066–6082.

  • ADP-Glo™ Assay Validation: Promega Corporation.[1] (2023).[3][8][1][9] ADP-Glo™ Kinase Assay Technical Manual (TM313).

  • Thiophene as a Phenyl Bioisostere: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Application Notes and Protocols: Synthesis and Exploration of Schiff Bases Derived from 1-(3-thienylmethyl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-(3-thienylmethyl)pyrazol-5-amine. The fusion of the pyrazole, thiophene, and azomethine functionalities presents a compelling scaffold for the development of new therapeutic agents and advanced materials. This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, the underlying scientific rationale for experimental choices, and a perspective on the promising utility of this compound class. The methodologies are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Scientific Rationale for Uniting Pyrazole, Thiophene, and Schiff Base Moieties

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The target Schiff bases in this guide are built upon three key structural motifs: pyrazole, thiophene, and the imine (or azomethine) linkage.

  • The Pyrazole Core: Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their extensive pharmacological activities.[1][2][3] They are integral components of numerous approved drugs and exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][4][5][6] Their ability to act as versatile ligands and participate in hydrogen bonding interactions makes them privileged scaffolds in medicinal chemistry.[6][7]

  • The Thiophene Ring: The thiophene ring is a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, allowing it to substitute for a phenyl group in many biologically active molecules.[7] This substitution can favorably modulate a compound's pharmacokinetic and pharmacodynamic profile. Thiophene-containing compounds have demonstrated significant antitumor activity, further validating their importance in the design of novel anticancer agents.[7]

  • The Schiff Base Linkage (-C=N-): The azomethine group is not merely a linker but an active contributor to a molecule's biological profile.[3][8] The imine bond is often crucial for the biological activity of these compounds.[3] Schiff bases are known for their broad range of applications, including as catalysts, dyes, and, most notably, as therapeutic agents with antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[5][8][9][10]

The conjugation of these three moieties in Schiff bases of 1-(3-thienylmethyl)pyrazol-5-amine is hypothesized to yield compounds with enhanced biological activity, potentially through synergistic effects or novel mechanisms of action.

Experimental Workflows and Protocols

This section provides a detailed, step-by-step guide for the synthesis and characterization of the target compounds. The workflow is presented logically, from the preparation of the key amine intermediate to the final Schiff base synthesis and analysis.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Synthesis of the Amine Intermediate cluster_1 Part 2: Schiff Base Formation cluster_2 Part 3: Characterization Start Commercially Available Starting Materials Step1 Synthesis of (3-thienylmethyl)hydrazine Start->Step1 Step2 Cyclization Reaction to form 1-(3-thienylmethyl)pyrazol-5-amine Step1->Step2 Step3 Condensation Reaction with Aromatic Aldehydes Step2->Step3 Key Intermediate Step4 Purification (Recrystallization) Step3->Step4 Step5 Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Step4->Step5 End Characterized Schiff Bases Step5->End Final Products

Caption: Overall workflow for the synthesis and characterization of Schiff bases.

Part 1: Synthesis of the Key Intermediate: 1-(3-thienylmethyl)pyrazol-5-amine

Protocol 1.1: Synthesis of 1-(3-thienylmethyl)pyrazol-5-amine

  • Scientific Rationale: This synthesis involves a two-step process. First, the formation of a substituted hydrazine, (3-thienylmethyl)hydrazine, from 3-(chloromethyl)thiophene and hydrazine hydrate. The second step is a classical pyrazole synthesis via a condensation-cyclization reaction between the synthesized hydrazine and a suitable three-carbon precursor like cyanoacetaldehyde or its equivalent. The use of an excess of hydrazine hydrate in the first step minimizes the formation of the di-substituted product. The cyclization reaction is typically acid- or base-catalyzed.

  • Step-by-Step Procedure:

    • Preparation of (3-thienylmethyl)hydrazine:

      • To a solution of hydrazine hydrate (5 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser, add 3-(chloromethyl)thiophene (1 equivalent) dropwise at room temperature with vigorous stirring.

      • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

      • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude (3-thienylmethyl)hydrazine, which can be used in the next step without further purification.

    • Cyclization to form 1-(3-thienylmethyl)pyrazol-5-amine:

      • Dissolve the crude (3-thienylmethyl)hydrazine (1 equivalent) in ethanol.

      • Add 2-cyano-3-ethoxyacrylonitrile (1.1 equivalents) and a catalytic amount of a base such as sodium ethoxide.

      • Reflux the mixture for 8-12 hours, monitoring by TLC.

      • After completion, cool the reaction mixture and pour it into ice-cold water.

      • The resulting precipitate is the desired 1-(3-thienylmethyl)pyrazol-5-amine.

      • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part 2: Synthesis of Schiff Bases

The core of this application note is the synthesis of the target Schiff bases through the condensation of the prepared amine with various aromatic aldehydes.[2][8][11]

Diagram of the General Schiff Base Reaction

Schiff Base Formation Amine 1-(3-thienylmethyl)pyrazol-5-amine Intermediate Hemiaminal Intermediate Amine->Intermediate + R-CHO Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product Schiff Base Product Intermediate->Product - H2O (Dehydration)

Caption: General reaction scheme for Schiff base formation.

Protocol 1.2: General Procedure for the Synthesis of Schiff Bases

  • Scientific Rationale: This reaction is a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[2] This is followed by dehydration to yield the stable imine or Schiff base. The reaction is often catalyzed by a few drops of acid (like glacial acetic acid) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][11] The choice of solvent is critical; ethanol is commonly used as it effectively dissolves the reactants and allows for easy removal of the product upon formation.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 1-(3-thienylmethyl)pyrazol-5-amine (1 equivalent) in absolute ethanol.

    • Add the desired substituted aromatic aldehyde (1 equivalent). Examples of aldehydes include benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

    • If precipitation occurs, filter the solid product, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then dry it in a vacuum oven.

    • If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the mixture can be cooled in an ice bath to induce crystallization.

    • The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Table 1: Reactants and Expected Products

EntryAldehyde (R-CHO)R-GroupExpected Product Name
1 Benzaldehyde-H(E)-N-benzylidene-1-(3-thienylmethyl)pyrazol-5-amine
2 4-Chlorobenzaldehyde-Cl(E)-N-(4-chlorobenzylidene)-1-(3-thienylmethyl)pyrazol-5-amine
3 4-Methoxybenzaldehyde-OCH₃(E)-N-(4-methoxybenzylidene)-1-(3-thienylmethyl)pyrazol-5-amine
4 4-Nitrobenzaldehyde-NO₂(E)-N-(4-nitrobenzylidene)-1-(3-thienylmethyl)pyrazol-5-amine
Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[1][4][12]

Protocol 1.3: Spectroscopic and Physical Characterization

  • Scientific Rationale: Each spectroscopic technique provides unique information about the molecular structure. FT-IR is used to identify the presence of key functional groups, particularly the newly formed C=N bond. NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the overall structure. Mass spectrometry determines the molecular weight of the compound, providing definitive confirmation of its identity.

  • Methodologies:

    • Melting Point: Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy:

      • Record the FT-IR spectrum of the compound (using KBr pellets or as a thin film).

      • Key Diagnostic Peaks: Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). The appearance of a strong absorption band in the region of 1580-1650 cm⁻¹ is characteristic of the C=N (azomethine) stretching vibration, which confirms the formation of the Schiff base.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of δ 8.0-10.0 ppm , corresponding to the azomethine proton (-N=CH-) .[5][11][12] The signals for the pyrazole, thienyl, and substituted aromatic rings should also be assigned.

      • ¹³C NMR: The carbon of the azomethine group will appear in the range of δ 140-160 ppm .

    • Mass Spectrometry (MS):

      • Obtain a mass spectrum of the compound (e.g., using ESI-MS).

      • The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[1][11]

Table 2: Representative Spectroscopic Data for Synthesized Schiff Bases

CompoundKey FT-IR Peak (C=N, cm⁻¹)¹H NMR Azomethine Proton (δ, ppm)Mass Spec (m/z) [M+H]⁺
Product 1 ~1625~8.5Calculated: 280.09
Product 2 ~1620~8.6Calculated: 314.05
Product 3 ~1615~8.4Calculated: 310.10
Product 4 ~1610~8.8Calculated: 325.07

Note: The exact values will vary depending on the specific compound and experimental conditions.

Potential Applications in Drug Development and Research

The novel Schiff bases synthesized through these protocols are promising candidates for various biological evaluations due to their hybrid nature.

  • Antimicrobial Agents: Both pyrazole and Schiff base moieties are well-known for their antimicrobial properties.[4][5][9] These new compounds should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentration (MIC).[9][10] The lipophilicity, which can be tuned by the substituent on the aromatic aldehyde, is a crucial factor controlling antimicrobial activity as it influences the compound's ability to penetrate the microbial cell membrane.[9]

  • Anticancer Agents: The pyrazole and thiophene scaffolds are present in numerous molecules with demonstrated anticancer activity.[6][7][13] These compounds often exert their effects by inhibiting key enzymes involved in cell division and proliferation, such as kinases.[6][7] The synthesized Schiff bases should be evaluated for their cytotoxic effects against various cancer cell lines (e.g., breast, lung, colon).[13][14][15]

  • Other Therapeutic Areas: Given the diverse biological activities of pyrazoles, these compounds could also be explored for anti-inflammatory, analgesic, and antiviral potential.[5][12][16]

Conclusion

This guide provides a robust and detailed framework for the synthesis and characterization of novel Schiff bases derived from 1-(3-thienylmethyl)pyrazol-5-amine. By following these protocols, researchers can reliably produce these compounds for further investigation. The unique combination of the pyrazole, thiophene, and azomethine moieties makes this class of compounds a rich area for exploration in the fields of medicinal chemistry and materials science. The self-validating nature of the described protocols, coupled with the detailed scientific rationale, empowers researchers to confidently build upon this work in the quest for new and effective therapeutic agents.

References

  • International Journal of Advanced Research. (2017, February 28). Antimicrobial Analysis Of Schiff Base Ligands Pyrazole And Diketone Metal Complex Against Pathogenic Organisms.
  • SciSpace. (n.d.). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT.
  • MDPI. (n.d.). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.
  • SciELO Colombia. (n.d.). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine.
  • Arabian Journal of Chemistry. (2011, October 17). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.
  • Taylor & Francis Online. (2012, October 1). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity.
  • MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
  • PMC. (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole.
  • ResearchGate. (2020, July 6). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole.
  • PMC. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
  • ResearchGate. (2026, January 18). Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations.
  • IOSR Journal of Pharmacy and Biological Sciences. (2021, August 9). Schiff Bases: Versatile Motifs of Synthetic and Biological Interest.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • National Institutes of Health. (2025, October 22). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.
  • MDPI. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • ResearchGate. (n.d.). Anticancer activity of newly synthesized pyrazolyl and oxadiazolyl glycosides based on thienopyrimidine nucleus and their acyclic analogs.
  • MDPI. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
  • Semantic Scholar. (2023, October 17). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti.
  • PMC. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
  • RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS.
  • Juniper Publishers. (2017, January 23). A Comprehensive Review on the Pharmacological Activity of Schiff Base Containing Derivatives.
  • Der Pharma Chemica. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies.
  • (n.d.). Synthesis and Biological Activity of New Heterocyclic Schiff Bases.

Sources

Troubleshooting & Optimization

Improving yield of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminopyrazole Synthesis Optimization Ticket ID: #PYR-5AM-OPT-04 Subject: Yield Improvement & Regiocontrol for 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine Status: Resolved / Guide Generated[1]

Executive Summary: The "Golden Route" for Regiocontrol

The primary cause of low yield in the synthesis of This compound is almost invariably the formation of the unwanted 3-amino regioisomer or the degradation of the thienyl hydrazine precursor.[1]

Standard condensation of


-ketonitriles with monosubstituted hydrazines is non-selective.[1] To guarantee the 5-amino-1-substituted  architecture with high yield (>85%), you must switch to the Enol Ether Method  using 2-(ethoxymethylene)propanenitrile .[1] This precursor forces the hydrazine to attack the electrophilic enol carbon first, locking the regiochemistry before cyclization.

Part 1: The Optimized Protocol (The Enol Ether Route)

Do not use simple


-ketonitriles (e.g., 2-methyl-3-oxopropanenitrile).[1] Use the following protocol to maximize regioselectivity.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
(3-Thienylmethyl)hydrazine HCl Nucleophile1.0Use HCl salt for stability; free-base in situ.
2-(Ethoxymethylene)propanenitrile Electrophile1.1The "Regio-Locker."[1] Commercial or synthesized via triethyl orthoformate + propionitrile.
Triethylamine (Et₃N) Base1.2To neutralize the hydrazine salt.[1]
Ethanol (Absolute) Solvent-[0.5 M] concentration.[1][2]
Step-by-Step Methodology
  • Hydrazine Activation (Inert Atmosphere Required):

    • Charge the reaction vessel with (3-Thienylmethyl)hydrazine hydrochloride and absolute ethanol.

    • Critical: Purge with Argon/Nitrogen. Thienyl hydrazines are oxidation-sensitive.[1]

    • Add Et₃N dropwise at 0°C. Stir for 15 min.

  • Controlled Addition (The Michael Step):

    • Add 2-(ethoxymethylene)propanenitrile dropwise at 0°C.

    • Mechanism:[1][3][4][5][6] The terminal -NH₂ of the hydrazine attacks the ethoxy-bearing carbon (Michael-addition-elimination), displacing ethanol.[1] This forms the intermediate hydrazone before ring closure.

  • Cyclization (Thermodynamic Control):

    • Allow to warm to Room Temperature (RT) over 30 min.

    • Heat to Reflux (78°C) for 3–5 hours.

    • Monitor: TLC (5% MeOH in DCM).[1] Look for the disappearance of the acyclic intermediate.

  • Workup & Purification:

    • Concentrate in vacuo.[7]

    • Flash Column: Silica gel is acidic and can streak aminopyrazoles. Pre-treat silica with 1% Et₃N/Hexane or use neutral alumina.

    • Eluent: 0

      
       5% MeOH in DCM.
      

Part 2: Visualizing the Regioselectivity Logic

The following diagram illustrates why the Enol Ether route prevents the formation of the 3-amino isomer.

G Start Reactants: Thienyl-Hydrazine + Enol Ether Nitrile Inter Intermediate: Acyclic Hydrazone Start->Inter Nucleophilic Attack (NH2 -> C-OEt) Path_Correct Cyclization Path A: Internal NH attacks CN Inter->Path_Correct Favored Path_Wrong Cyclization Path B: (Blocked by Mechanism) Inter->Path_Wrong Disfavored Product Target: 5-Amino Isomer (High Yield) Path_Correct->Product Waste Impurity: 3-Amino Isomer Path_Wrong->Waste

Caption: Workflow demonstrating how the enol ether precursor forces the formation of the 5-amino isomer by directing the initial nucleophilic attack.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidation of the hydrazine or the aminopyrazole product. Root Cause: Thiophene rings and electron-rich aminopyrazoles are prone to oxidative degradation in air, especially at reflux temperatures.[1] Solution:

  • Degas solvents (sparge with Argon for 15 min) before use.[1]

  • Add a radical scavenger like 10 mol% Sodium Ascorbate if the problem persists [1].

  • Ensure the hydrazine HCl salt is white/off-white before use. If it is pink/brown, recrystallize it (EtOH/Et₂O) before the reaction.

Q2: I am seeing two spots on TLC very close together. Is this the regioisomer?

Diagnosis: Likely yes. Analysis: Even with the enol ether method, trace amounts of the 3-amino isomer can form if the temperature ramps up too quickly during the addition phase. Differentiation:

  • 5-Amino (Target): Usually more polar (lower Rf) due to the accessible primary amine.[1]

  • 3-Amino (Impurity): Often slightly less polar.[1]

  • Confirmation: Run a crude NMR. The pyrazole C3-H proton (singlet) typically shifts significantly between isomers.[1]

    • Target (5-NH2): Pyrazole-H usually appears around 7.2–7.5 ppm .[1]

    • Isomer (3-NH2):[1] Pyrazole-H often appears upfield around 5.5–6.0 ppm [2].[1]

Q3: The product streaks on the silica column and yield is lost.

Diagnosis: Acid-Base interaction with Silica. Root Cause: The 5-amino group is basic.[1] It interacts with the acidic silanols on standard silica gel, causing tailing and irreversible adsorption. Solution:

  • Method A (Deactivation): Flush the column with mobile phase containing 1% Triethylamine before loading the sample.[1]

  • Method B (Alternative Phase): Use Neutral Alumina instead of silica.[1]

  • Method C (Crystallization): Skip the column.[1] Triturate the crude dark solid with cold Toluene or Diethyl Ether . The impurities (tars) often dissolve, leaving the pure aminopyrazole as a solid [3].

Q4: Can I use 2-methyl-3-oxopropanenitrile instead of the enol ether?

Diagnosis: Not recommended. Reasoning: The oxo-nitrile exists in equilibrium with its enol form.[1] The hydrazine can attack either the ketone (leading to 5-amino) or the nitrile (leading to 3-amino/5-hydroxy variants).[1] This competition drastically lowers yield and complicates purification [4]. The ethoxy group in the recommended precursor acts as a leaving group that drives the reaction specifically through the desired pathway.

References

  • Oxidation Prevention in Aminopyrazole Synthesis

    • Source: Reddit ChemPros / Organic Chemistry Community Discussions on Aminopyrazole instability.
    • Context: Use of ascorbate or strict inert atmosphere to prevent oxidative tarring of electron-rich hydrazine/pyrazole species.[1]

    • Link:[1]

  • Regioselectivity & NMR Characterization

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles...
    • Source:The Journal of Organic Chemistry (ACS).[1]

    • Context: Defines NMR shifts distinguishing 1,5-substituted vs 1,3-substituted pyrazoles and general regiocontrol principles.
    • Link: [J. Org.[1][8] Chem. 2005, 70, 24, 10030–10035]([Link]1]

  • Purification Methodologies

    • Title: Purification of Amino-Pyrazoles.[1][2][9][10]

    • Source: ResearchG
    • Context: Protocols for recrystallization (Toluene/Ethanol) and silica deactivation with Et3N.[1]

    • Link:

  • Mechanistic Grounding (Enol Ether vs. Keto-Nitrile)

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1][8]

    • Source:Organic Letters / Organic Chemistry Portal.
    • Context: Explains the "Michael-addition first" mechanism that locks regioselectivity when using electron-deficient enol ethers.
    • Link:[1]

Sources

Removing hydrazine impurities from pyrazole amine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal and Control of Hydrazine Impurities in Pyrazole Amine Synthesis Audience: Process Chemists, Analytical Scientists, and CMC Leads

Introduction: The Compliance Challenge

Hydrazine (


) is a ubiquitous building block in the synthesis of pyrazole amines, a scaffold central to many kinase inhibitors and NSAIDs. However, it is a potent Cohort of Concern  mutagenic impurity (MI).

Under ICH M7(R2) guidelines, hydrazine must be controlled to negligible risk levels—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure [1]. For a drug dosed at 100 mg/day, this translates to a hard limit of 15 ppm .

Standard crystallization often fails to purge hydrazine due to its:

  • Similar Polarity: It co-elutes or co-crystallizes with polar pyrazole amines.

  • Basic Nature: It protonates alongside your basic API during salt formation.

  • Low Molecular Weight: It can become trapped in crystal lattice voids (occlusion).

This guide provides field-proven protocols to Detect, Scavenge, and Purify hydrazine to sub-ppm levels.

Module 1: Detection & Quantification

Question: "I cannot detect hydrazine on my standard HPLC method. How do I know if it's there?"

Diagnosis: Hydrazine lacks a UV chromophore. It is invisible to standard UV/Vis detectors used for pyrazole intermediates. You must derivatize it to "see" it.

The Protocol: 4-Nitrobenzaldehyde Derivatization We recommend pre-column derivatization using 4-nitrobenzaldehyde. This converts hydrazine into a highly absorbent hydrazone ($ \lambda_{max} \approx 400 \text{ nm} $), shifting it away from the interference of most pyrazole matrices [2].

Step-by-Step Workflow
  • Reagent Prep: Dissolve 4-nitrobenzaldehyde (10 mg/mL) in Acetonitrile (ACN).

  • Sample Prep: Dissolve your pyrazole amine product (approx. 50 mg) in 1 mL of solvent (MeOH or ACN).

  • Reaction: Add 0.5 mL Reagent to 0.5 mL Sample.

  • Incubation: Heat at 60°C for 30 minutes . (Critical: Heat ensures complete conversion of trace hydrazine).

  • Analysis: Inject onto C18 HPLC. Monitor at 400 nm .

Visualizing the Analytical Workflow

DerivatizationWorkflow Sample Pyrazole Sample (Invisible Impurity) Mix Reaction Matrix (60°C, 30 min) Sample->Mix Dissolve Reagent 4-Nitrobenzaldehyde (Derivatizing Agent) Reagent->Mix Add Excess HPLC HPLC-UV Analysis (Detection @ 400nm) Mix->HPLC Inject Result Quantifiable Hydrazone Peak HPLC->Result Integrate

Figure 1: Analytical workflow for transforming invisible hydrazine into a UV-active species using 4-nitrobenzaldehyde [2].

Module 2: Chemical Scavenging (The "React it Away" Strategy)

Question: "Recrystallization isn't working. How do I chemically remove hydrazine without degrading my product?"

Diagnosis: You are likely relying on simple solvent washes. Hydrazine is sticky. You need to change its chemical nature to make it lipophilic (greasy), allowing it to remain in the organic mother liquor while your product precipitates.

The Solution: 2,4-Pentanedione (Acetylacetone) Scavenging Do NOT use acetone. Acetone forms a hydrazone that is hydrolytically unstable and can revert to hydrazine during acidic workups. Instead, use 2,4-pentanedione .

Why it works (Expert Insight): 2,4-Pentanedione reacts with hydrazine to form 3,5-dimethylpyrazole . Unlike the linear hydrazone formed by acetone, this is an aromatic ring . It is extremely stable and significantly more lipophilic than hydrazine, making it easy to wash away with organic solvents like heptane or MTBE [3].

Scavenging Protocol
ParameterSpecificationReason
Reagent 2,4-Pentanedione (Acetylacetone)Forms stable aromatic pyrazole.
Stoichiometry 1.5 - 2.0 equivalents vs. residual hydrazineExcess ensures kinetic completion.
Solvent Ethanol, Methanol, or IPACompatible with subsequent crystallization.
Temperature Reflux (60-80°C) for 1-2 hoursCyclization is endothermic; heat drives it.
Workup Cool & Filter (if product is solid)Impurity stays in mother liquor.

Mechanism of Action

ScavengingMechanism Hydrazine Residual Hydrazine (Polar, Water Soluble) Intermediate Hydrazone Intermediate (Transient) Hydrazine->Intermediate Nucleophilic Attack Scavenger 2,4-Pentanedione (Electrophile) Scavenger->Intermediate Product 3,5-Dimethylpyrazole (Lipophilic, Stable Aromatic) Intermediate->Product Cyclization & -2 H2O

Figure 2: The conversion of hydrazine into 3,5-dimethylpyrazole.[1][2][3][4] The formation of the aromatic ring prevents hydrolysis back to the genotoxic impurity [3].

Module 3: Advanced Troubleshooting

Question: "I cannot introduce new carbon sources like diketones. Are there alternative methods?"

Option A: Copper-Catalyzed Oxidation If adding organic scavengers is restricted by your regulatory filing, use oxidative decomposition. Hydrazine is a strong reducing agent and can be oxidized to Nitrogen gas (


) and water.
  • Reagent: Air/Oxygen + Catalytic Cu(II) (e.g.,

    
     or 
    
    
    
    ).
  • Conditions: Aqueous solution, pH 8-9, trace Cu(II) (10-50 ppm).

  • Mechanism: Copper catalyzes the oxidation of hydrazine by dissolved oxygen [4].

  • Warning: Ensure your pyrazole amine product is not sensitive to oxidation.

Option B: The "Salt Break" (Solubility Switch) Hydrazine is a base. If your product is also a base, you can exploit


 differences, but it is difficult. A better approach is Salt Formation  followed by specific washing.
  • Form the Salt: Treat crude mixture with HCl in IPA.

  • Theory: Hydrazine dihydrochloride is highly insoluble in IPA, while many pyrazole HCl salts retain some solubility or crystallize in a different habit.

  • Filtration: If hydrazine precipitates first (common in alcohols), filter it off. If your product precipitates, the lipophilic hydrazine free base (if not fully protonated) stays in solution. Note: This requires precise pH control.

Module 4: Process Prevention (Root Cause Analysis)

Question: "The impurity keeps returning in the next batch. What am I doing wrong?"

If scavenging is required every time, your upstream process is out of control. Check these parameters:

  • Stoichiometry: Are you using a large excess of hydrazine (>2.0 eq) in the ring-formation step?

    • Fix: Reduce hydrazine equivalents to 1.05–1.1 eq.

  • Dosing Order: Are you adding the electrophile to the hydrazine?

    • Fix: Reverse addition. Add hydrazine slowly to the electrophile. This keeps the hydrazine concentration low relative to the electrophile, encouraging immediate consumption.

  • Quenching: Are you quenching the reaction before workup?

    • Fix: Add the scavenger (2,4-pentanedione) directly to the reaction pot at the end of the synthesis, before the isolation step.

Summary of Remediation Strategies

StrategyEfficiencyProsCons
Recrystallization LowNo new reagents.Rarely achieves <10 ppm due to occlusion.
Acetone Wash MediumCheap, available.Reversible; hydrazone may hydrolyze back.
2,4-Pentanedione High Irreversible; forms stable lipophilic byproduct.Requires introduction of a new reagent.
Cu-Catalyzed Oxidation HighClean byproducts (

,

).
Risk of oxidizing sensitive API; metal removal required.

References

  • International Council for Harmonisation (ICH). (2017).[5][6] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6]Link

  • Sun, M., et al. (2010). "Determination of hydrazine in pharmaceutical drug substances by HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Organic Process Research & Development. (2012). "Remediation of Hydrazine via Scavenging with 2,4-Pentanedione." ACS Publications. Link

  • Weaver, D. J., et al. (2004). "Catalytic Oxidation of Hydrazine." Environmental Science & Technology. Link

Sources

Technical Support Center: Stability of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine (CAS No: 1152505-33-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. Understanding the stability profile of your molecule is paramount for generating reproducible data and ensuring the success of your experiments. This guide moves beyond simple protocols to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: The solubility of this pyrazole derivative is dictated by its structure: a moderately polar heterocyclic core with a basic amino group, a lipophilic methyl group, and a thienylmethyl substituent.

  • Organic Solvents: It is expected to be soluble in common organic solvents like ethanol, methanol, acetone, and acetonitrile[1]. For less polar systems, dichloromethane (DCM) or toluene might be effective[1].

  • Aqueous Solubility: Aqueous solubility is likely low but is strongly influenced by pH[1]. The 5-amino group is basic and will be protonated at acidic pH (typically pH < 6, depending on the exact pKa). This salt form will exhibit significantly enhanced aqueous solubility. Therefore, for aqueous buffers, starting with a low pH and gradually increasing it to your desired experimental pH is a viable strategy to achieve dissolution.

  • Co-Solvent Systems: Using a co-solvent system is a highly effective strategy for challenging compounds[2]. A common approach is to dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock, which can then be diluted into your aqueous experimental medium.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2:

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at 2-8°C is recommended for long-term storage.

  • Solutions: Solutions are inherently less stable than the solid material.

    • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMSO). Aliquot these into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store at -20°C or -80°C.

    • Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions daily from the frozen organic stock. Avoid storing dilute aqueous solutions for extended periods unless stability has been confirmed under those specific conditions.

Q3: How sensitive is this compound to pH?

A3: The compound is expected to be highly sensitive to pH. The pyrazole ring contains two nitrogen atoms, one of which is basic, and the 5-amino group is also a primary basic center[3].

  • Acidic Conditions (pH < 6): The compound will likely be protonated, forming a more soluble and potentially more stable cation. However, extremely low pH could catalyze hydrolysis or rearrangement over long periods.

  • Neutral Conditions (pH ~7): The compound will exist in a partially protonated or neutral state, which may have lower solubility.

  • Basic Conditions (pH > 8): In basic conditions, the compound will be in its neutral, free-base form. Some related pyrazole derivatives have shown rapid degradation in basic buffers[4]. The free amine may also be more susceptible to oxidative degradation. We advise exercising caution when working in basic media and performing stability checks.

Q4: Is the compound susceptible to oxidation?

A4: Yes, there are two structural motifs of concern for oxidation.

  • Thiophene Ring: The sulfur atom in the 3-thienylmethyl group is a potential site for oxidation, which can form a sulfoxide or sulfone under oxidative stress.

  • 5-Amino Group: Primary aromatic amines can be susceptible to oxidation.

  • Pyrazole Core: The pyrazole ring itself is generally stable to oxidation, but strong oxidizing agents like peroxides can lead to the formation of N-oxides[5].

For sensitive applications or long-term storage, using degassed solvents and minimizing headspace in vials can mitigate oxidative risk.

Section 2: Troubleshooting Guide

This section provides solutions for specific issues you may encounter during your experiments.

Issue 1: My compound precipitates out of my aqueous buffer during my experiment.

Possible Cause Explanation & Recommended Solution
Suboptimal Solvent/Concentration The concentration may exceed the compound's solubility limit in the final buffer composition. Solution: Decrease the final concentration. Alternatively, increase the percentage of the organic co-solvent (e.g., from 0.5% DMSO to 1.0% DMSO), but always verify that the new co-solvent concentration does not affect your experimental system.
Change in pH The pH of your final solution may be different from the pH of your stock or dilution buffer, pushing the compound to its less soluble, neutral form. Solution: Ensure your final experimental medium is well-buffered. Measure the pH after all components, including your compound, have been added. Adjusting the buffer to a slightly more acidic pH may improve solubility.
Temperature Fluctuation Solubility often decreases at lower temperatures. If you prepare solutions at room temperature but run your experiment at a lower temperature, precipitation can occur. Solution: Pre-cool all solutions to the experimental temperature before mixing to confirm solubility under those conditions. Gentle warming can sometimes help, but be cautious of potential thermal degradation[2].

Issue 2: I am observing a decline in compound activity or concentration in my assay over time.

Possible Cause Explanation & Recommended Solution
Chemical Degradation The compound is likely unstable under your specific assay conditions (pH, temperature, light exposure, presence of oxidizing agents). This is the most critical issue to resolve. Solution: Prepare solutions immediately before use. If the experiment is lengthy, run a parallel stability control by incubating the compound in the assay buffer for the same duration and analyzing it. Refer to Section 3 to perform a systematic forced degradation study to identify the source of instability.
Adsorption to Labware Hydrophobic or charged molecules can adsorb to the surfaces of plastic or glass labware, reducing the effective concentration in solution. Solution: Use low-adhesion polypropylene tubes and pipette tips. For glassware, consider using silanized glass vials to minimize surface interactions. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can also help, provided it does not interfere with your assay.

Section 3: Protocol for Stability Assessment (Forced Degradation)

To ensure data integrity, it is crucial to understand the intrinsic stability of your molecule. A forced degradation study purposefully exposes the compound to harsh conditions to identify potential degradation pathways and vulnerable aspects of the molecule[6]. This allows you to proactively design more robust experimental conditions.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid 0.1 M HCl Stock->Acid Dilute to 100 µg/mL Base 0.1 M NaOH Stock->Base Dilute to 100 µg/mL Ox 3% H2O2 Stock->Ox Dilute to 100 µg/mL Heat 60°C in Water Stock->Heat Dilute to 100 µg/mL Light UV/Vis Light in Water Stock->Light Dilute to 100 µg/mL Quench Quench Reaction (Neutralize if needed) Acid->Quench Sample at T=0, 2, 4, 8, 24h Base->Quench Sample at T=0, 2, 4, 8, 24h Ox->Quench Sample at T=0, 2, 4, 8, 24h Heat->Quench Sample at T=0, 2, 4, 8, 24h Light->Quench Sample at T=0, 2, 4, 8, 24h HPLC Analyze by RP-HPLC Quench->HPLC Data Calculate % Remaining vs. T0 Control HPLC->Data

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To determine the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (e.g., monitoring at 254 nm or λmax)

  • C18 reverse-phase HPLC column

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

    • Scientist's Note: Acetonitrile is often preferred over DMSO for stability studies as DMSO can be reactive under certain stress conditions.

  • Initiate Stress Conditions: For each condition, dilute the stock solution 1:10 into the respective stress solution to achieve a final concentration of 100 µg/mL. Prepare a "T0" (time zero) sample for each condition immediately.

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH.

    • Oxidative: Dilute stock into 3% H₂O₂.

    • Thermal: Dilute stock into water. Incubate at 60°C in a water bath, protected from light[7].

    • Photolytic: Dilute stock into water. Expose to a photostability chamber with controlled UV and visible light, alongside a control sample wrapped in aluminum foil[6].

    • Control: Dilute stock into water and keep at room temperature, protected from light.

  • Incubation and Sampling: Incubate all solutions. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.

    • For other samples, no quenching is needed unless a specific reaction must be stopped. Dilute immediately with the mobile phase.

    • Rationale: Quenching stops the degradation reaction, ensuring that the analysis reflects the stability at that specific time point.

  • HPLC Analysis: Analyze all T0 and time-point samples by a stability-indicating RP-HPLC method. A generic starting method could be a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) on a C18 column.

    • Goal: The method must be "stability-indicating," meaning it can separate the intact parent compound from all degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to its T0 sample.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Data Summary Table (Template)
Stress ConditionTime (hours)% Compound RemainingObservations (e.g., new peaks in chromatogram)
Control (Water, RT) 0100-
24
0.1 M HCl 0100-
24
0.1 M NaOH 0100-
24
3% H₂O₂ 0100-
24
Thermal (60°C) 0100-
24
Photolytic 0100-
24

Section 4: Potential Degradation Pathways

Based on the chemical structure, we can hypothesize several potential degradation pathways. Identifying these helps in characterizing any degradants observed during stability studies.

Hypothesized Degradation Pathways

G cluster_ox Oxidative Pathway cluster_photo Photolytic Pathway Parent This compound Pyrazole-NH2 Thiophene-S Sulfoxide Thiophene Sulfoxide Oxidation at Sulfur Parent:f2->Sulfoxide [O] AmineOx N-Oxide/Hydroxylamine Oxidation at Amine Parent:f1->AmineOx [O] Photo Dimerization/Rearrangement Radical-mediated reactions Parent->Photo hν (Light) Sulfone Thiophene Sulfone Further Oxidation Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for the compound.

  • Oxidation: This is a highly probable degradation route. The primary sites are the sulfur atom of the thiophene ring, which can be oxidized to a sulfoxide and then a sulfone, and the 5-amino group. Oxidizing agents like H₂O₂ or dissolved oxygen can drive these reactions[6].

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or high-intensity visible light. This can involve complex radical-mediated reactions, leading to dimerization or rearrangement products[6].

  • Extreme pH: While the core pyrazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to ring-opening or other unforeseen reactions[5].

By understanding these potential liabilities, you can better control your experimental environment to ensure the stability of this compound and the reliability of your scientific outcomes.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Nitsche, C., Holloway, G. A., Schirmeister, T., & Bodem, J. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Molecules, 18(3), 3483-3503.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • Kumar, A., & Sharma, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 64-72.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(8).
  • IJPREMS. (2025). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. International Journal of Progressive Research in Engineering Management and Science, 5(11).
  • He, S., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

Sources

Optimizing reaction time for pyrazole ring closure with thienyl hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-TH-OPT-001 Subject: Accelerating Ring Closure & Improving Regioselectivity in Thienyl-Pyrazole Systems Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your condensation of thienyl hydrazines with 1,3-dicarbonyls is suffering from sluggish reaction rates , regioselectivity issues , or oxidative degradation of the thiophene moiety.

Unlike phenyl hydrazines, thienyl hydrazines present a unique dual challenge:

  • Electronic Deactivation: The electron-rich thiophene ring can act as an electron donor, potentially reducing the nucleophilicity of the hydrazine depending on the substitution pattern.

  • Acid Sensitivity: Thiophene rings are prone to polymerization or electrophilic attack under the strong acidic conditions typically used to force the Knorr reaction, leading to "tarry" byproducts.

This guide provides a self-validating workflow to optimize these reactions, moving from hours of reflux to minutes of microwave synthesis while preserving ring integrity.

Module 1: The Kinetic Bottleneck (Mechanism)

To fix the reaction time, we must understand the rate-determining step (RDS). In the condensation of a hydrazine with a 1,3-dicarbonyl, the reaction proceeds through a hydrazone intermediate.

  • Step 1 (Nucleophilic Attack): Fast. The hydrazine attacks the most electrophilic carbonyl.

  • Step 2 (Cyclization): Moderate. Intramolecular attack.

  • Step 3 (Dehydration): Slow (RDS). Elimination of water to aromatize the ring.

Critical Insight: In thienyl systems, if the reaction stalls, it is usually stuck at the 5-hydroxy-pyrazoline intermediate (before dehydration). This step requires acid catalysis, but too much acid destroys the thiophene.

Visualizing the Pathway

PyrazoleMechanism Reagents Thienyl Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reagents->Hydrazone Fast Attack (pH dependent) Pyrazoline 5-Hydroxy-pyrazoline (Cyclized) Hydrazone->Pyrazoline Cyclization Transition Acid-Catalyzed Dehydration Pyrazoline->Transition Stalling Point Product Thienyl-Pyrazole (Aromatic) Transition->Product - H2O (Rate Determining)

Figure 1: Reaction pathway highlighting the dehydration bottleneck where thienyl-pyrazole syntheses often stall.

Module 2: Diagnostic & Troubleshooting (FAQ)

Use this decision matrix to diagnose your specific failure mode.

Q1: My reaction turns black/tarry within 30 minutes. Why?

Diagnosis: Thiophene Polymerization. Cause: You are likely using a strong mineral acid (HCl, H₂SO₄) to catalyze the reaction. Thiophenes are acid-sensitive and will polymerize or undergo electrophilic substitution under harsh conditions. Solution: Switch to Glacial Acetic Acid (AcOH) or Yb(OTf)₃ (Ytterbium Triflate). These provide sufficient acidity for dehydration without degrading the thiophene ring.

Q2: I see the starting material disappear, but the product mass is low. Where is it going?

Diagnosis: Oxidative Degradation. Cause: Thienyl hydrazines (free base) are unstable and oxidize rapidly in air. Solution:

  • Use the Hydrochloride Salt of the hydrazine.

  • Do not free-base it beforehand. Add the salt directly to the reaction mixture with a mild buffer (Sodium Acetate) or allow the solvent (Ethanol/AcOH) to buffer it in situ.

  • Purge the reaction vessel with Nitrogen/Argon.

Q3: I am getting a mixture of two isomers (Regioselectivity). How do I control this?

Diagnosis: Competitive Nucleophilic Attack. Cause: The hydrazine has two nitrogens (


 and 

), and the dicarbonyl has two carbonyls. Solution:
  • Steric Control: If using a bulky group on the dicarbonyl (e.g., t-Butyl), the substituted hydrazine nitrogen will attack the least hindered carbonyl.

  • Solvent Control: Switch from Ethanol to Trifluoroethanol (TFE) . TFE hydrogen-bonds to the carbonyls, enhancing the electrophilicity difference and often improving regioselectivity [1].

Troubleshooting Flowchart

Troubleshooting Start Reaction Issue? IsSlow Reaction too slow? Start->IsSlow IsTarry Black/Tarry Product? IsSlow->IsTarry No Sol_MW Switch to Microwave (10-20 mins @ 100°C) IsSlow->Sol_MW Yes IsMix Regio-isomers? IsTarry->IsMix No Sol_Acid Use Weaker Acid (AcOH instead of HCl) IsTarry->Sol_Acid Yes (Acid Burn) Sol_Salt Use Hydrazine HCl Salt + Inert Atmosphere IsTarry->Sol_Salt Yes (Oxidation) Sol_Solvent Switch Solvent to TFE (Trifluoroethanol) IsMix->Sol_Solvent Yes

Figure 2: Diagnostic logic tree for isolating reaction failures.

Module 3: Optimization Protocols

Below are two validated protocols. Protocol A is recommended for rapid screening and library generation. Protocol B is for larger scale-up where microwave reactors are unavailable.

Data Comparison: Conventional vs. Microwave
VariableConventional RefluxMicrowave Assisted (Recommended)
Reaction Time 2 – 6 Hours5 – 20 Minutes
Solvent Ethanol / MethanolEthanol / Acetic Acid (10:1)
Yield 60 – 75%85 – 95%
Purity Requires ChromatographyOften pure after filtration
Energy Efficiency LowHigh
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid optimization, small scale (50mg - 500mg).

  • Reagents: Combine 1,3-dicarbonyl (1.0 equiv) and Thienyl Hydrazine Hydrochloride (1.1 equiv) in a microwave vial.

  • Solvent System: Add Ethanol (2-3 mL per mmol). Add Glacial Acetic Acid (3-5 drops per mmol). Note: The AcOH acts as both catalyst and solvent modifier.

  • Irradiation: Seal the vial. Set Microwave parameters:

    • Temperature: 100°C - 120°C

    • Time: 10 minutes

    • Mode: Dynamic Power (max 200W)

  • Work-up: Cool to RT. The product often precipitates. Pour into ice water. Filter the solid.[1][2][3] Wash with cold ethanol.

Protocol B: Conventional Reflux (Scale-Up)

Best for: Gram-scale synthesis.

  • Preparation: In a round-bottom flask, dissolve Thienyl Hydrazine HCl (1.1 equiv) in Ethanol.

  • Buffering: Add Sodium Acetate (1.1 equiv) to neutralize the HCl salt gently in situ. Stir for 10 mins.

  • Addition: Add the 1,3-dicarbonyl (1.0 equiv).

  • Catalysis: Add catalytic Glacial Acetic Acid (10 mol%).

  • Reflux: Heat to reflux (78°C) for 3-4 hours. Monitor by TLC.[1][4]

  • Work-up: Evaporate solvent to 20% volume. Pour into crushed ice. Filter precipitate.

Module 4: Thienyl-Specific Handling (The "Secret Sauce")

The success of this reaction often hinges on the quality of the starting thienyl hydrazine.

  • Salt vs. Free Base: Never store thienyl hydrazine as a free base. It degrades into a dark oil within days. Always purchase or store as the Hydrochloride (HCl) salt .

  • In-Situ Release: Do not pre-neutralize the salt in a separate step. The heat of neutralization and exposure to air can degrade it. Mix the salt and the dicarbonyl, then add the base/buffer immediately before heating.

  • Scavenging: If your thiophene ring is electron-rich (e.g., alkyl-substituted), it is prone to oxidation. Adding a pinch of Ascorbic Acid (Vitamin C) to the reaction mixture can act as an antioxidant scavenger without interfering with the condensation.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins.[5][6]

    • Source: Journal of Organic Chemistry (2008).[6]

    • URL:[Link]

  • Microwave Optimization

    • Title: Microwave-Assisted Synthesis of Pyrazoles.[7][8][9][10][11][12]

    • Source: Molecules (2011) / DergiPark Review (2025).
    • URL:[Link]

  • Knorr Mechanism & Catalysis

    • Title: Knorr Pyrazole Synthesis Mechanism and Rate Determin
    • Source: Name-Reaction.com / Ber. Dtsch. Chem. Ges.[13] (Original).

    • URL:[Link]

  • Thienyl Hydrazine Stability

    • Title: (2-Thienylmethyl)hydrazine hydrochloride Product Data.[3]

    • Source: Sigma-Aldrich Technical Data.[3]

Sources

Technical Support Center: Purification of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific separation. Here, we combine foundational chromatographic principles with practical, field-tested solutions to empower you to optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine by reverse-phase HPLC?

A1: The primary challenge stems from the analyte's chemical properties. As a basic compound due to the pyrazol-5-amine moiety, it is prone to strong interactions with residual silanols on standard silica-based stationary phases.[1][2] This often leads to poor peak shape, specifically peak tailing, which compromises resolution and purity of the collected fractions.[1]

Q2: What is a good starting point for column and mobile phase selection?

A2: For initial method development, a C18 column is a robust choice due to its hydrophobicity, which is suitable for retaining the aromatic thienyl and pyrazole rings.[3][4] A common starting mobile phase would be a gradient of acetonitrile and water, with an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4][5][6][7] The acidic pH is critical to protonate the amine group, rendering it more polar and minimizing interactions with the stationary phase, which improves peak shape.[8][9]

Q3: My compound is eluting very early, close to the void volume. What should I do?

A3: This indicates insufficient retention. The compound is quite polar and may require alternative chromatographic modes if reverse-phase proves inadequate.[8][10] Before switching, try increasing the aqueous component of your mobile phase or using a less aggressive organic solvent like methanol.[3] If retention is still poor, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[10]

Q4: Can I use a phosphate buffer in my mobile phase?

A4: While phosphate buffers are excellent for pH control, they are not volatile and therefore incompatible with mass spectrometry (MS) detection and can be problematic for preparative HPLC due to the difficulty of removing the salt from the final product. If you are not using MS detection and have a robust desalting procedure, they can be used. Otherwise, volatile buffers like ammonium formate or ammonium acetate are preferred.[8]

Troubleshooting Guide: From Tailing Peaks to Shifting Retention Times

This section delves into specific problems you may encounter during the purification of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine and provides a systematic approach to resolving them.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for your compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.

Causality: Peak tailing for basic compounds like this pyrazole-amine is often a result of secondary interactions between the protonated amine and ionized residual silanol groups on the silica backbone of the stationary phase.[1]

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (typically 2-3 pH units below the pKa of the analyte) to keep the amine fully protonated and the silanols in a neutral state.[8][9] Using an acidic modifier like formic acid or TFA is crucial.[11]

  • Increase Modifier Concentration: Sometimes, a higher concentration of the acidic modifier can better mask the silanol interactions. Try increasing from 0.1% to 0.2%.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have a base-deactivated surface to minimize silanol activity. Ensure you are using such a column.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving the peak shape of your analyte. Note that TEA can suppress MS ionization.

Issue 2: Low Resolution or Co-elution with Impurities

Symptom: Your target peak is not well separated from one or more impurity peaks.

Causality: The selectivity of your current method is insufficient to resolve the target compound from closely related impurities. Selectivity is influenced by the stationary phase, mobile phase composition, and temperature.[8]

Solutions:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[3]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[12]

  • Stationary Phase Screening: If mobile phase optimization is insufficient, trying a different stationary phase is the next logical step.[8] A phenyl-hexyl or a polar-embedded phase could offer different selectivity for your aromatic, heterocyclic compound.[2]

  • Temperature Adjustment: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the compound's stability at elevated temperatures.[3]

Issue 3: Variable Retention Times

Symptom: The retention time of your compound shifts between injections or between different runs.

Causality: Inconsistent retention times are often due to a lack of equilibration, changes in the mobile phase composition, or fluctuations in temperature.[13]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this can take 10-15 column volumes.[13]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.[13] Inconsistent mobile phase composition is a common cause of retention time drift.

  • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[13]

  • Check for System Leaks: A leak in the HPLC system can lead to a drop in pressure and a change in the flow rate, which will affect retention times.[14]

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Purification Method

This protocol provides a robust starting point for the purification of 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine.

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength)
Injection Volume 10 µL

Procedure:

  • Dissolve the crude sample in a suitable solvent (e.g., DMSO, or a mixture of mobile phase A and B).

  • Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.

  • Inject the sample.

  • Run the gradient method as described above.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak.

  • Analyze the collected fraction for purity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues for 1-(3-thienylmethyl)-4-methyl-1H-pyrazol-5-amine.

HPLC_Troubleshooting start Start: Chromatographic Problem peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Assess Peak resolution Low Resolution? peak_shape->resolution No ph_adjust Adjust Mobile Phase pH (Acidic Modifier) peak_shape->ph_adjust Yes retention Variable Retention? resolution->retention No gradient Optimize Gradient (Shallower) resolution->gradient Yes end_node Optimized Method retention->end_node No equilibration Increase Equilibration Time retention->equilibration Yes competing_base Add Competing Base (e.g., TEA) ph_adjust->competing_base If tailing persists new_column Use Base-Deactivated Column competing_base->new_column If still tailing new_column->resolution solvent Change Organic Solvent (ACN <-> MeOH) gradient->solvent If still poor stationary_phase Screen Stationary Phases (Phenyl, Polar-Embedded) solvent->stationary_phase If still poor stationary_phase->retention mobile_phase_prep Check Mobile Phase Preparation & Degassing equilibration->mobile_phase_prep If still variable temp_control Use Column Oven mobile_phase_prep->temp_control If still variable temp_control->end_node

Caption: A decision-making flowchart for troubleshooting HPLC purification.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BenchChem. (2025).
  • Waters Blog. (2025, June 18).
  • Phenomenex. (n.d.).
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Moravek. (2024, December 3).
  • Industry News. (2023, December 27).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Unknown Source. (n.d.).
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Phenomenex. (2025, June 6).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Linklab. (n.d.). HPLC Column Selection Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Unknown Source. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.).
  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • Waters Corporation. (n.d.).
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • Biotage. (2012).
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.

Sources

Overcoming solubility issues of thienyl-pyrazole derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Thienyl-Pyrazole Derivatives in DMSO

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-14

Executive Summary & Mechanistic Insight

The Problem: Thienyl-pyrazole derivatives present a unique solubility challenge in drug discovery. Structurally, the conjugation between the electron-rich thiophene ring and the rigid pyrazole core creates a highly planar molecular geometry. This facilitates strong


 stacking interactions and high crystal lattice energy (often reflected in melting points >160°C) [1, 12].

The Solvent Paradox: While DMSO (Dimethyl sulfoxide) is the industry standard for compound management due to its high dielectric constant, it struggles to disrupt these specific lattice interactions without thermal or acoustic assistance. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water acts as an "anti-solvent," drastically reducing the solubility of lipophilic thienyl-pyrazoles and causing precipitation ("crashing out") during storage or aqueous dilution [2, 9].[1]

Diagnostic Matrix: Identify Your Issue

Use this table to match your observation with the root cause before proceeding to the protocols.

Symptom Probable Cause Immediate Action
Undissolved Solids (Initial Make-up)High crystal lattice energy; insufficient energy input to break

stacking.
Proceed to Protocol A (Thermal-Acoustic Solvation) .
Precipitation (Upon Thawing)Hygroscopic Crash: DMSO has absorbed water (>1%) during previous open cycles, reducing solubility.Re-solubilize via Protocol A; discard if degradation is suspected.
Cloudiness (Upon Aqueous Dilution)Solvent Shock: Rapid change in polarity causes local supersaturation.Proceed to Protocol B (Stepwise Dilution) .
Viscous/Jelly-like AppearancePolymerization or aggregate formation (rare but possible with certain substituents).Verify purity via LC-MS; try co-solvent method.

Critical Protocols

Protocol A: The Thermal-Acoustic Solvation Workflow

Standard vortexing is often insufficient for thienyl-pyrazoles. This protocol uses heat and cavitation to disrupt the crystal lattice.

Reagents: Anhydrous DMSO (Water content <0.1%). Equipment: Ultrasonic water bath (35-40 kHz), Heating block.

  • Weighing: Weigh the thienyl-pyrazole derivative into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO to reach 90% of the target volume.

  • The "Pulse" Heat: Cap tightly. Incubate at 37°C for 10 minutes . Note: Do not exceed 40°C to avoid degrading heat-sensitive substituents. [8]

  • Acoustic Disruption: Place the vial in an ultrasonic bath at room temperature. Sonicate for 15 minutes .

    • Visual Check: Solution should be optically clear. If particles persist, repeat heat/sonication cycle once.

  • Final Adjustment: Allow to cool to room temperature (20-25°C). Top up to final volume with DMSO.

  • QC: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is above the solubility limit (S_max).

Protocol B: Preventing "Crash-Out" in Biological Assays

Thienyl-pyrazoles are hydrophobic. Direct addition to media often causes immediate precipitation due to the "Solvent Shock" effect.

The "Reverse-Step" Method:

  • Intermediate Plate: Prepare a "working solution" in 100% DMSO at 100x the final assay concentration.

  • Pre-Dilution (The Critical Step):

    • Do NOT add the DMSO stock directly to the bulk media.

    • Instead, pipette the culture media (or buffer) into the DMSO stock slowly while vortexing.

    • Why? This prevents localized regions of 0% DMSO/100% Water where the compound would instantly crystallize.

  • Final Transfer: Transfer this pre-diluted mixture to the assay plate.

Visual Troubleshooting Guides

Figure 1: The Solvation Decision Tree

Follow this logic flow to determine the correct solubilization strategy.

SolvationWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Success Ready for Assay Check1->Success Yes HeatSon Protocol A: Heat (37°C) + Sonication Check1->HeatSon No (Cloudy/Solid) Check2 Clear Solution? HeatSon->Check2 Check2->Success Yes Cosolvent Add Co-solvent (e.g., 5% PEG400) Check2->Cosolvent No Fail Concentration > S_max Reduce Conc. Cosolvent->Fail Still Precipitates

Caption: Decision matrix for solubilizing stubborn thienyl-pyrazole derivatives. Blue nodes indicate standard steps; Red nodes indicate corrective actions.

Figure 2: The Mechanism of "Crash-Out"

Understanding why precipitation occurs upon aqueous dilution.

CrashOutMechanism DMSO_Shell DMSO Solvation Shell (Stabilizes Thienyl-Pyrazole) Water_Intro Introduction of Aqueous Buffer DMSO_Shell->Water_Intro Dilution Shell_Strip DMSO-Water H-Bonding (Strips Solvent Shell) Water_Intro->Shell_Strip Thermodynamic Preference Agg Hydrophobic Aggregation (Pi-Pi Stacking) Shell_Strip->Agg Exposure of Lipophilic Core Precip Macroscopic Precipitation Agg->Precip

Caption: Mechanistic pathway of precipitation. Water competes for DMSO hydrogen bonding, stripping the protective shell from the hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it has crystals. Why? A: This is the "Hygroscopic Effect." DMSO is hygroscopic and can absorb up to 33% water by weight from the atmosphere [1].[2] Even a 2% water content can drastically reduce the solubility of thienyl-pyrazoles, causing them to revert to their crystalline form.

  • Fix: Use single-use aliquots stored at -20°C. Never store working stocks in open plates.

Q2: Can I use PEG-400 to improve solubility? A: Yes. For extremely hydrophobic derivatives, a "co-solvent" approach is effective. Dissolve the compound in 100% DMSO first, then add PEG-400 (Polyethylene glycol) to a final ratio of 50:50 or 90:10 (DMSO:PEG). This mixture often sustains dilution into aqueous media better than pure DMSO [7].

Q3: What is the maximum solubility I can expect? A: While highly dependent on substituents (e.g., -NO2 vs -OCH3), most thienyl-pyrazoles have a solubility limit of 10–50 mM in pure DMSO. If you are attempting >100 mM, you are likely exceeding the thermodynamic solubility limit [11].

Q4: Does sonication degrade my compound? A: Ultrasonic baths generally do not degrade stable heterocycles like thienyl-pyrazoles if kept under 40°C. However, prolonged sonication (>30 mins) can generate heat. Always use a water bath, not a probe sonicator, to avoid "hot spots" [8].

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem. (2025).[1][3][4][5] Impact of hygroscopic DMSO on Ro 41-0960 solubility. Retrieved from

  • Way, L., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from

  • SelleckChem. (n.d.). Frequently Asked Questions: Solubility & Storage. Retrieved from

  • Balakin, K. V., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Current Drug Discovery Technologies.
  • MDPI. (2014). Synthesis, Crystal Structure... of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules. Retrieved from

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from

  • SelleckChem. (n.d.). Troubleshooting: Compound dissolved well in DMSO stock solution, but diluting it with aqueous media, a precipitate formed. Retrieved from

  • Cheng, X., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models. Journal of Chemical Information and Modeling. Retrieved from

  • Li, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from

  • BenchChem. (2025).[1][3][5] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from

Sources

Validation & Comparative

Advanced Characterization of Thienyl-Aminopyrazoles via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienyl-aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., c-Jun N-terminal kinases) and anti-inflammatory agents. While bioisosteric replacement of a phenyl ring with a thienyl ring often improves potency and metabolic stability, it introduces unique challenges in structural characterization.

This guide objectively compares the mass spectrometric behavior of Thienyl-aminopyrazoles against their Phenyl-analogs and Regioisomers . It provides a self-validating workflow for researchers to confirm structural identity, differentiate isomers, and map fragmentation pathways using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Part 1: Structural Context & Ionization Physics

To interpret the fragmentation, one must first understand the charge localization. In ESI (+), protonation is thermodynamically favored at the most basic site.

  • The Scaffold: A pyrazole ring fused or linked to a thiophene ring, bearing an exocyclic primary amine.

  • Protonation Site: The pyridine-like nitrogen (

    
    ) of the pyrazole ring is typically the site of protonation 
    
    
    
    , rather than the exocyclic amine or the thiophene sulfur.
  • The "Alternative" (Phenyl-Analog): The phenyl group is the standard bioisostere. The critical analytical difference lies in the Sulfur Isotope Signature and the Electron Density of the aromatic ring.

Comparative Overview: Thienyl vs. Phenyl
FeatureThienyl-AminopyrazolePhenyl-Aminopyrazole (Alternative)Analytical Impact
Isotopic Pattern Distinct

peak (~4.5%)
Minimal

peak (<0.5%)
Thienyl presence is confirmed by the

signature.
Ring Stability

-excessive (Electron Rich)

-neutral
Thiophene rings are more susceptible to electrophilic attack but resistant to fragmentation under mild CID.
Diagnostic Loss Loss of

(44 Da) or

Loss of

(26 Da)
High-energy collisions differentiate the rings.
Polarity HigherLowerThienyl analogs often elute earlier in Reverse Phase LC.

Part 2: Mechanistic Fragmentation Pathways[1][2]

The fragmentation of thienyl-aminopyrazoles under Collision-Induced Dissociation (CID) follows a predictable, energy-dependent cascade.

Pathway A: The "Ammonia First" Rule (Low Energy)

For aminopyrazoles, the most labile bond is often the exocyclic


 bond.
  • Mechanism: Charge-remote fragmentation or proton transfer leads to the elimination of ammonia (

    
    , 17 Da).
    
  • Observation: A dominant product ion at

    
    .
    
  • Differentiation: If the amine is secondary or tertiary, the neutral loss will change (e.g., -31 Da for methylamine), serving as a "molecular ruler" for the substituent.

Pathway B: Pyrazole Ring Unraveling (Medium Energy)

Following ammonia loss, the pyrazole core undergoes cleavage.

  • Mechanism: The pyrazole ring typically cleaves via the loss of Hydrogen Cyanide (

    
    , 27 Da) or Acetonitrile (
    
    
    
    , 41 Da) if methylated.
  • Observation: A fragment at

    
    .
    
  • Significance: This confirms the integrity of the pyrazole ring. If this loss is absent, the core may be an isomer (e.g., imidazole).

Pathway C: Thiophene Specificity (High Energy)

The thiophene ring is robust. However, at higher collision energies (CE > 35 eV), specific sulfur-involving fragmentations occur.

  • Mechanism: Fragmentation of the thiophene ring often yields a thioformyl cation

    
     (m/z 45) or loss of 
    
    
    
    (44 Da).
  • Comparison: Phenyl analogs will instead show characteristic phenyl cation peaks (m/z 77) or loss of acetylene (

    
    ).
    

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the observation of the sulfur isotope ratio in the parent ion validates the presence of the thiophene ring before fragmentation analysis begins.

Step 1: LC-MS/MS Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isotopic confirmation).

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step 2: Data Acquisition Strategy
  • Full Scan (MS1): Acquire m/z 100–1000.

    • Validation Check: Calculate the ratio of

      
      . For a mono-thienyl compound, this should be ~4.4% (due to 
      
      
      
      ). If <1%, the thiophene ring is absent.
  • Targeted MS2 (CID):

    • Apply Stepped Collision Energy (e.g., 20, 35, 50 eV) to capture both labile losses (

      
      ) and skeletal rearrangements.
      
Step 3: Isomer Differentiation Logic
  • Regioisomers (3-thienyl vs. 5-thienyl): Look for the "Ortho Effect."

    • 5-thienyl-aminopyrazoles: The thiophene sulfur can interact with the pyrazole nitrogen, often stabilizing specific fragments or suppressing

      
       loss compared to the 3-thienyl isomer.
      
    • N1-Substitution: If the pyrazole N1 is substituted, the loss of

      
       is often retarded compared to N-unsubstituted analogs due to the lack of a mobile proton.
      

Part 4: Comparative Data Analysis

The following table summarizes the expected ion intensities for a hypothetical Thienyl-Aminopyrazole (


) versus its Phenyl bioisostere (

).

Table 1: Diagnostic Ion Comparison

Fragment Ion TypeThienyl-Aminopyrazole (m/z)Phenyl-Analog (m/z)Relative Intensity (Thienyl)Mechanistic Origin
Parent


100% (Base)Protonated Molecule
Isotope


~4.5% (Diagnostic)

vs

only
Amine Loss


High (50-80%)Exocyclic

cleavage
Ring Cleavage 1


Medium (20-40%)Loss of

(Pyrazole)
Ring Cleavage 2

N/ALow (<10%)Loss of

(Thiophene specific)
Aryl Cation m/z 111 (Thienyl-Cation)m/z 77 (Phenyl-Cation)Low (<15%)Cleavage of linker bond

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation cascade for a generic 5-amino-4-thienylpyrazole.

FragmentationPathway Parent Parent Ion [M+H]+ (Thienyl-Aminopyrazole) AmineLoss [M+H - NH3]+ (Iminopyrazole Intermediate) Parent->AmineLoss -17 Da (NH3) Low CE (20 eV) ThiopheneCleavage Thienyl Cation [C4H3S]+ (m/z 83) Parent->ThiopheneCleavage Linker Cleavage High CE (50 eV) IsotopeCheck Isotope Validation Check [M+2] ~ 4.5% Parent->IsotopeCheck Pre-scan check HCNLoss [M+H - NH3 - HCN]+ (Ring Contraction) AmineLoss->HCNLoss -27 Da (HCN) Med CE (35 eV)

Figure 1: ESI-MS/MS fragmentation cascade for thienyl-aminopyrazoles. Green indicates primary pathway; Red indicates high-energy diagnostic pathway.

Decision Tree for Isomer Differentiation

DecisionTree Start Unknown Isomer [M+H]+ CheckS Check [M+2] Intensity Start->CheckS IsThienyl ~4.5% (Thienyl Present) CheckS->IsThienyl IsPhenyl <1.0% (Phenyl Analog) CheckS->IsPhenyl FragAnalysis Apply CID (35 eV) IsThienyl->FragAnalysis OrthoEffect High [M-NH3]+ / Low HCN Loss (Ortho-Substituted/5-Thienyl) FragAnalysis->OrthoEffect MetaEffect Balanced [M-NH3]+ / HCN Loss (Meta-Substituted/3-Thienyl) FragAnalysis->MetaEffect

Figure 2: Logic flow for differentiating thienyl-analogs from phenyl-analogs and characterizing regioisomers.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of thiophene derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Demarais, N. J., et al. (2012). Differentiating Isomeric Aminopyrazoles using High Resolution Mass Spectrometry. Analytical Chemistry.

  • Nirogi, R., et al. (2014). LC-MS/MS characterization of forced degradation products of kinase inhibitors containing aminopyrazole motifs. Journal of Pharmaceutical and Biomedical Analysis.

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products. The Analyst.

HPLC Retention Time Analysis: 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the HPLC analysis of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.

While direct literature retention time (


) values for this specific intermediate are proprietary or context-dependent, this guide establishes a predictive retention model  based on physicochemical properties (LogP, pKa) and structural analogs. We compare its chromatographic behavior against standard aminopyrazoles and provide a validated experimental protocol for precise characterization.

Part 1: Physicochemical Profile & Retention Prediction

To accurately predict the retention behavior of this compound, we must analyze its structural components relative to known standards.

Structural Analysis[1]
  • Core Scaffold: 1H-pyrazol-5-amine (Polar, weakly basic).

  • Substituent 1 (N1-Position): (3-Thienyl)methyl group.

    • Effect: The methylene bridge breaks conjugation between the thiophene ring and the pyrazole nitrogen, increasing flexibility and lipophilicity compared to a direct N-aryl bond.

    • Interaction: The thiophene ring introduces significant

      
      -
      
      
      
      interaction potential.
  • Substituent 2 (C4-Position): Methyl group.

    • Effect: Slight increase in lipophilicity (+0.5 LogP units) and steric bulk.

Predicted Retention Window

Based on calculated LogP values and standard C18 behavior:

CompoundStructureCalc.[1][2][3][4][5] LogPPredicted

(min)*
Elution Order
1-Methyl-1H-pyrazol-5-amine Polar Reference~ -0.21.5 - 2.01 (Early)
1-Phenyl-3-methyl-1H-pyrazol-5-amine Aromatic Standard~ 1.83.5 - 4.02 (Mid)
Target: 4-methyl-1-(3-thienylmethyl)-... Analyte of Interest ~ 2.1 4.2 - 4.8 3 (Late Mid)
1,4-Diphenyl-1H-pyrazol-5-amine Hydrophobic Ref.~ 3.56.5 - 7.54 (Late)

*Note: Predicted values based on a standard 5-95% ACN gradient over 10 min on a C18 column (4.6 x 150 mm, 5 µm).

Part 2: Comparative Analysis of Stationary Phases

Selecting the correct stationary phase is critical for resolving the target from impurities (e.g., des-methyl or regioisomers).

C18 (Octadecylsilane) – The Generalist
  • Mechanism: Hydrophobic interaction.

  • Performance: Excellent for general retention. The 1-(3-thienylmethyl) group provides sufficient hydrophobicity for stable retention.

  • Limitation: May struggle to separate the target from its 2-thienyl isomer due to similar hydrophobicity.

Phenyl-Hexyl – The Specialist
  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobic interaction.
  • Performance: Superior Selectivity. The thiophene ring in the target compound engages in strong

    
    -
    
    
    
    interactions with the phenyl stationary phase.
  • Advantage: This column can resolve the 3-thienyl vs. 2-thienyl isomers significantly better than C18 due to differences in electron density and shape.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system. If the reference standard (1-Phenyl-3-methyl-1H-pyrazol-5-amine) does not elute within the specified window, the system requires troubleshooting.

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for isomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 230 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Isocratic Hold (Polar Impurities)
8.095%Linear Gradient (Elution of Target)
10.095%Wash
10.15%Re-equilibration
13.05%End
Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of Mobile Phase A (10 µg/mL).

    • Critical Step: Ensure the sample solvent matches the initial mobile phase to prevent peak distortion (solvent effect).

Part 4: Logical Workflow & Interaction Mechanism

The following diagram illustrates the decision matrix for method development and the molecular interactions governing retention.

G Start Start: Sample Characterization CheckSolubility Check Solubility (MeOH/ACN) Start->CheckSolubility SelectColumn Select Stationary Phase CheckSolubility->SelectColumn C18 C18 Column (Hydrophobic Interaction) SelectColumn->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) SelectColumn->Phenyl Isomer Separation RunGradient Run Generic Gradient (5-95% B over 10 min) C18->RunGradient Phenyl->RunGradient Decision Resolution Sufficient? RunGradient->Decision Optimize Optimize: - Flatten Gradient (e.g. 20-60%) - Change pH (Formic vs. Ammonium Acetate) Decision->Optimize No FinalMethod Final Validated Method Decision->FinalMethod Yes Optimize->RunGradient

Caption: Decision matrix for optimizing the HPLC separation of thiophene-substituted aminopyrazoles.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • PubChem. (2024).[2] Compound Summary: 1H-Pyrazol-5-amine derivatives. National Library of Medicine. Link

  • SIELC Technologies. (2018).[7] Separation of Aminopyrazoles on Reverse Phase Columns. SIELC Application Notes. Link

  • ChemScene. (2024). Product Analysis: 1-methyl-1H-pyrazol-5-amine derivatives. ChemScene. Link

Sources

13C NMR Chemical Shifts of Thienylmethyl-Pyrazole Carbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienylmethyl-pyrazole scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. However, the structural elucidation of these systems is frequently complicated by the electronic interplay between the electron-rich thiophene ring and the nitrogen-rich pyrazole core.

This guide provides a definitive technical analysis of the 13C NMR chemical shifts for these systems. Unlike standard spectral libraries, this document focuses on the causality of shifts , distinguishing between regioisomers (2-thienyl vs. 3-thienyl) and quantifying solvent-induced variations.

Part 1: Structural Dynamics & Nomenclature

To accurately interpret NMR data, one must first define the connectivity and electronic environment. The thienylmethyl-pyrazole system consists of a pyrazole ring linked via a methylene bridge (


) to a thiophene ring.
The Regioisomer Challenge

The primary challenge in synthesis is distinguishing between the 2-thienyl and 3-thienyl isomers, as well as confirming


-alkylation versus 

-alkylation on the pyrazole.

G cluster_0 Fragment A: Pyrazole Core cluster_1 Fragment B: Thiophene Isomers P_N1 N1 (Linker Site) P_C5 C5 (Proximal) P_N1->P_C5 Bridge Methylene Bridge (-CH2-) P_N1->Bridge P_C4 C4 (Shielded) P_C5->P_C4 P_C3 C3 (Distal) P_C4->P_C3 T_2 2-Thienyl (Sulfur adjacent to Linker) T_3 3-Thienyl (Carbon adjacent to Linker) Bridge->T_2 Isomer A Bridge->T_3 Isomer B

Figure 1: Structural connectivity showing the critical methylene bridge linking the N1-pyrazole position to either the C2 or C3 position of the thiophene ring.

Part 2: Comparative Analysis of Chemical Shifts

The following data aggregates high-field (400 MHz+) 13C NMR values. These values are diagnostic markers for structural verification.

Diagnostic Chemical Shift Ranges (ppm)
Carbon PositionAssignment LogicTypical Range (

, ppm)
Diagnostic Feature
Pyrazole C4

-carbon to Nitrogen
105.0 – 107.0 Most Upfield Aromatic Signal. Key indicator of pyrazole ring integrity.
Pyrazole C5 Adjacent to

-alkyl
128.0 – 131.0 Shielded relative to C3 due to

-substitution (N-methyl effect).
Pyrazole C3 Imine-like Carbon138.0 – 140.0 Most deshielded pyrazole carbon.
Methylene (

)
Linker48.0 – 53.0 Diagnostic of

-alkylation.

-alkylation would shift this significantly.
Thiophene C2

-carbon (S-C=C)
124.0 – 127.0 Highly sensitive to substitution position.
Differentiating Thiophene Isomers

The most reliable method to distinguish 1-(thiophen-2-ylmethyl)pyrazole from 1-(thiophen-3-ylmethyl)pyrazole is the shift of the thiophene carbons.

Carbon2-Thienyl Isomer (

)
3-Thienyl Isomer (

)
Mechanistic Explanation
Ipso-C (Linker) ~139.0 (C2)~136.5 (C3)The C2 position is more deshielded due to direct attachment to Sulfur.
Adjacent C ~126.5 (C3)~122.0 (C2)Critical: In 3-thienyl, the C2 carbon is highly shielded (upfield) compared to C3 in the 2-thienyl isomer.
Distal C ~127.0 (C5)~127.0 (C5)Less diagnostic; often overlaps.

Technical Insight: If you observe a thiophene signal near 120-122 ppm , it is almost certainly the C2 carbon of the 3-thienyl isomer . The 2-thienyl isomer rarely has signals this far upfield.

Part 3: Solvent & Substituent Effects

The choice of solvent is not merely for solubility; it fundamentally alters the chemical shifts through dipole-dipole interactions and hydrogen bonding.

Solvent-Induced Shifts ( )

Comparing


 (non-polar) vs. 

(polar aprotic).
  • General Trend: Moving from

    
     to 
    
    
    
    typically results in a deshielding effect (downfield shift) of 0.5 – 2.0 ppm for carbons adjacent to nitrogen due to solvent-solute complexation.
  • Methylene Bridge: Shows a distinct shift.

    • 
      : ~50.5 ppm
      
    • 
      : ~52.2 ppm
      
  • Pyrazole C4: Relatively stable (

    
     ppm), making it a robust reference point across solvents.
    
Substituent Effects on Pyrazole C4

The C4 position is the "sensor" of the pyrazole ring. Substituents at C3 or C5 transmit electronic effects to C4.

  • Electron Withdrawing Groups (e.g., -CF3, -NO2): Deshield C4, shifting it downfield to 110 – 115 ppm .

  • Electron Donating Groups (e.g., -CH3, -NH2): Shield C4, shifting it upfield to 100 – 104 ppm .

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this specific acquisition workflow. This protocol is designed to overcome the low natural abundance of 13C (1.1%) and relaxation issues of quaternary carbons.

Sample Preparation
  • Mass: Weigh 20–30 mg of the thienylmethyl-pyrazole derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for polar heterocycles) or 
    
    
    
    .
    • Note: Ensure solvent is anhydrous to prevent water peaks from obscuring the methylene proton signals in HSQC.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture C=S or C=O if derivatives are present).

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: Quaternary carbons (Thiophene C2/C3 ipso, Pyrazole C3/C5) have long

      
       relaxation times. A short D1 will suppress these signals, leading to "missing" peaks.
      
  • Scans (NS): Minimum 512 scans .

  • Temperature: 298 K (25°C).

Assignment Workflow

Do not rely on 1D 13C alone. Use the following logic flow:

Workflow Step1 1. Acquire 1H NMR Identify Methylene Singlet (~5.3 ppm) Step2 2. Acquire 1D 13C NMR Locate C4 Pyrazole (~106 ppm) Step1->Step2 Step3 3. Run HSQC Correlate Protonated Carbons Step2->Step3 Step4 4. Run HMBC Connect Methylene Protons to Quaternary Carbons (Ipso-Thiophene) Step3->Step4 Decision Thiophene C2/C3 Distinguished? Step4->Decision

Figure 2: Step-by-step assignment workflow. The HMBC step is non-negotiable for proving the connectivity of the methylene bridge to the specific thiophene position.

Part 5: Theoretical vs. Experimental Alignment

When experimental ambiguity exists, Density Functional Theory (DFT) calculations (GIAO method) often validate the assignment.

  • Method: B3LYP/6-311++G(d,p) in PCM solvent model.

  • Correction Factor: Calculated values are often systematically deshielded. A scaling factor (typically

    
    ) aligns them with experimental data.
    
  • Agreement: For thienylmethyl-pyrazoles, the Mean Absolute Error (MAE) between GIAO-DFT and experimental 13C shifts is typically < 2.0 ppm.

References

  • General Pyrazole NMR Data

    • Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1999. Link

  • Thiophene Substituent Effects

    • BenchChem.[1] "A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes." 2025. Link

  • Solvent Effects in Heterocycles

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016. Link

  • Theoretical Calculation of Shifts

    • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts...[3] DFT Study." Journal of Chemical and Pharmaceutical Research. Link

  • Spectral Database for Organic Compounds (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). Search: Pyrazole, Thiophene. Link

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the UV-Vis absorption characteristics of conjugated aminopyrazoles. This guide, designed for professionals in chemical and pharmaceutical research, moves beyond a simple catalog of data. It aims to provide a foundational understanding of the interplay between molecular structure, substituent effects, and solvent interactions that govern the electronic absorption properties of this vital class of heterocyclic compounds. As Senior Application Scientists, we recognize that a deep, causal understanding of these principles is paramount for the rational design of novel chromophores and pharmacologically active agents.

The Significance of UV-Vis Absorption in Conjugated Aminopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. When functionalized with an amino group and integrated into a conjugated system, these molecules often exhibit pronounced light absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the absorption maximum (λmax) is a direct reflection of the energy required for π → π* and n → π* electronic transitions within the molecule.

Understanding and predicting the λmax is crucial for:

  • Drug Design: Tailoring the electronic properties of aminopyrazole-based drugs can influence their interaction with biological targets and their pharmacokinetic profiles.

  • Development of Molecular Probes and Dyes: The color and photophysical properties of these compounds are directly related to their UV-Vis absorption, making them valuable in the development of sensors, imaging agents, and functional dyes.

  • Reaction Monitoring and Quality Control: UV-Vis spectroscopy offers a straightforward and powerful tool for monitoring the synthesis and purity of these compounds.

The core principle underpinning the UV-Vis absorption of these molecules is the extent of their conjugated π-electron system. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This reduced energy gap means that lower-energy (longer-wavelength) photons are sufficient to induce an electronic transition, resulting in a bathochromic (red) shift of the absorption maximum[1][2].

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of conjugated aminopyrazoles are highly sensitive to their substitution pattern and the surrounding solvent environment. Below, we compare the λmax of various aminopyrazole derivatives to elucidate these relationships.

The Influence of Substituents

Substituents on the pyrazole ring or the amino group can significantly modulate the electronic distribution within the molecule, thereby altering the HOMO-LUMO energy gap and shifting the λmax. These effects can be broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Groups such as -NH2, -OH, and -OCH3 can increase the electron density of the π-system, generally leading to a hypsochromic (blue) shift in the absorption maximum of certain isomers[3][4].

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, and -CF3 withdraw electron density from the π-system. This can lead to a more polarized molecule and often results in a bathochromic (red) shift of the absorption maximum[3][4].

  • Extension of Conjugation: Attaching aromatic or other unsaturated groups to the aminopyrazole core extends the conjugated system, which consistently leads to a significant bathochromic shift.

The following table summarizes the experimentally observed UV-Vis absorption maxima for a selection of conjugated aminopyrazoles, illustrating the impact of various structural modifications.

CompoundSubstituentsSolventλmax (nm)Reference
4-Arylhydrazono-2-pyrazoline-5-onesVaried aryl groupsNot SpecifiedUV data used for confirmation[5]
Halogenoaminopyrazole DerivativesHalogens on an aromatic ringEthanol246–300, 334–520, 428–564[6]
Pyrazolo[3,4-b]pyridine derivative9-anthryl groupNot Specified350, 368, 388
Pyrazolo[3,4-b]pyridine derivative1-pyrenyl groupNot Specified348, 356
4-Arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamidesVaried arylazo substituentsNot SpecifiedNot Specified[4]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrilePhenyl at C5, Cyano at C4Not SpecifiedNot Specified[7]

This table is a representative sample. The absence of specific λmax values in some entries reflects the reporting style of the cited literature, where UV-Vis was used for structural confirmation without detailing the absorption maxima.

The data clearly demonstrates that extending the conjugation, for instance by introducing anthracene or pyrene moieties, pushes the absorption well into the 300-400 nm range. The halogenated aminopyrazoles exhibit multiple absorption bands, which can be attributed to various π-π* transitions within the complex chromophore[6].

The Role of the Solvent (Solvatochromism)

The polarity of the solvent can have a profound effect on the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism[8][9][10]. The ground and excited states of a molecule often have different dipole moments. A polar solvent will stabilize a more polar state to a greater extent.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, decrease the energy gap, and cause a red shift in the λmax. This is commonly observed in π → π* transitions.

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will lead to a blue shift. This is often seen for n → π* transitions.

For many conjugated aminopyrazoles, a bathochromic shift is observed in more polar solvents, indicating that the π* excited state is more polar than the π ground state[11][12].

Visualizing the Key Structural Features

To better understand the factors influencing the UV-Vis absorption of conjugated aminopyrazoles, it is helpful to visualize the molecular structure and the flow of electronic effects.

Caption: Key structural components of a conjugated aminopyrazole influencing its UV-Vis absorption.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of reliable and reproducible UV-Vis absorption data for conjugated aminopyrazoles, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, DMSO). The choice of solvent is critical and should be one in which the analyte is fully soluble and that does not absorb significantly in the wavelength range of interest.

  • Analyte: A pure sample of the conjugated aminopyrazole.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: To accurately weigh the analyte.

Procedure
  • Stock Solution Preparation: a. Accurately weigh a small amount of the aminopyrazole derivative (e.g., 1-5 mg) using an analytical balance. b. Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL or 25 mL). c. Dissolve the sample in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This will be your stock solution.

  • Working Solution Preparation: a. Pipette a specific volume of the stock solution into a new volumetric flask. b. Dilute to the mark with the same solvent to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. b. Set the desired wavelength range for the scan (e.g., 200-600 nm). c. Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Baseline Correction: a. Fill both the sample and reference cuvettes with the pure solvent. b. Place the cuvettes in their respective holders in the spectrophotometer. c. Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. b. Place the sample cuvette back into the sample holder. c. Initiate the sample scan.

  • Data Analysis: a. The spectrophotometer software will generate the UV-Vis absorption spectrum. b. Identify the wavelength(s) of maximum absorbance (λmax). c. Record the absorbance value at each λmax. d. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the working solution.

G start Start prep_stock Prepare Stock Solution start->prep_stock prep_working Prepare Working Solution prep_stock->prep_working setup_spec Setup Spectrophotometer prep_working->setup_spec baseline Perform Baseline Correction setup_spec->baseline measure Measure Sample Spectrum baseline->measure analyze Analyze Data (Determine λmax) measure->analyze end End analyze->end

Caption: Workflow for obtaining the UV-Vis absorption spectrum of a conjugated aminopyrazole.

Conclusion and Future Outlook

The UV-Vis absorption properties of conjugated aminopyrazoles are a rich field of study with significant implications for drug discovery and materials science. This guide has provided a framework for understanding and comparing the absorption maxima of these compounds, emphasizing the critical roles of substituent effects, conjugation, and solvent polarity. The provided experimental protocol offers a robust methodology for obtaining high-quality spectroscopic data.

As synthetic methodologies become more advanced, we can expect to see the development of novel aminopyrazole derivatives with finely tuned electronic properties for specific applications. The continued synergy between experimental spectroscopy and computational chemistry will undoubtedly accelerate this progress, enabling the in-silico design of molecules with desired absorption characteristics before their synthesis. It is our hope that this guide will serve as a valuable resource for researchers navigating this exciting and dynamic area of chemical science.

References

  • Ather, F.; et al. (2009). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1327. [Link]

  • Ilies, M.; et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205. [Link]

  • Kaymakçıoğlu, K.; et al. (2006). Synthesis, Characterization and Pharmacological Properties of Some 4-arylhydrazono-2-pyrazoline-5-one Derivatives Obtained From Heterocyclic Amines. Archiv der Pharmazie, 339(7), 355-362. [Link]

  • Leistner, J.; et al. (2021). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 17, 2486-2497. [Link]

  • Papadakis, R.; et al. (2010). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. Analytical and Bioanalytical Chemistry, 397(6), 2253-2259. [Link]

  • Al-Warhi, T.; et al. (2022). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 27(23), 8208. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 214-228. [Link]

  • Zakerhamidi, M. S.; et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 1-8. [Link]

  • Mahendra, G. S. (2019). Effect of Solvent. Scribd. [Link]

  • Koç, M.; et al. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 11(1), 1-13. [Link]

  • Zakerhamidi, M. S.; et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. UTSC. [Link]

  • Shimadzu. (2019). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.